molecular formula C75H119N25O17S2 B15607937 Elabela(19-32)

Elabela(19-32)

货号: B15607937
分子量: 1707.0 g/mol
InChI 键: LKYSPGTYQNANFL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Elabela(19-32) is a useful research compound. Its molecular formula is C75H119N25O17S2 and its molecular weight is 1707.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Elabela(19-32) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Elabela(19-32) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C75H119N25O17S2

分子量

1707.0 g/mol

IUPAC 名称

1-[2-[[1-[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-[[2-[[5-(diaminomethylideneamino)-2-[[5-(diaminomethylideneamino)-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C75H119N25O17S2/c1-40(2)33-49(93-67(111)54-20-12-29-98(54)69(113)48(25-32-119-5)91-66(110)53(38-118)96-60(104)45(18-10-27-84-74(78)79)88-59(103)44(17-9-26-83-73(76)77)89-61(105)47-23-24-57(102)87-47)63(107)92-50(35-43-36-82-39-86-43)64(108)95-52(37-101)65(109)90-46(19-11-28-85-75(80)81)62(106)97-58(41(3)4)71(115)99-30-13-21-55(99)68(112)94-51(34-42-15-7-6-8-16-42)70(114)100-31-14-22-56(100)72(116)117/h6-8,15-16,36,39-41,44-56,58,101,118H,9-14,17-35,37-38H2,1-5H3,(H,82,86)(H,87,102)(H,88,103)(H,89,105)(H,90,109)(H,91,110)(H,92,107)(H,93,111)(H,94,112)(H,95,108)(H,96,104)(H,97,106)(H,116,117)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)

InChI 键

LKYSPGTYQNANFL-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Interaction of Elabela(19-32) with the Apelin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the Elabela(19-32) peptide fragment and the apelin receptor (APJ), a G protein-coupled receptor (GPCR). This document collates key quantitative data, details common experimental methodologies, and illustrates the primary signaling pathways involved, serving as a critical resource for researchers investigating the therapeutic potential of the Elabela/apelin system.

Core Interaction and Signaling Profile

Elabela (ELA) is a recently identified endogenous ligand for the apelin receptor, which, despite having little sequence homology to the canonical ligand apelin, plays a crucial role in cardiovascular development and function.[1][2][3] The Elabela(19-32) fragment, also referred to as ELA(19-32) or analogue 3, has been identified as a bioactive C-terminal fragment of the full-length ELA-32 peptide.[1][3] This fragment not only binds to the apelin receptor with high affinity but also activates downstream signaling pathways, mimicking the function of the parent peptide.[1][4][5]

Upon binding to the apelin receptor, Elabela(19-32) primarily activates the Gαi1 and β-arrestin-2 signaling pathways.[1][4][5] This dual activation profile leads to a cascade of intracellular events, including the inhibition of cyclic AMP (cAMP) production, phosphorylation of extracellular signal-regulated kinase (ERK1/2), and subsequent receptor internalization.[4][6][7] Notably, an alanine (B10760859) scan of Elabela(19-32) has revealed that its C-terminal residues are critical for both binding to the apelin receptor and initiating these signaling events.[1][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of Elabela peptides with the apelin receptor. These values have been compiled from various studies to provide a comparative reference.

Table 1: Binding Affinities of Elabela Peptides to the Apelin Receptor
LigandReceptor SourceRadioligandKi (nM)pKi (mean ± SEM)Reference(s)
Elabela(19-32)HEK293 cells expressing HA-hAPJ[125I]-Apelin-13 derivative0.93-[8]
ELA-32Human Left Ventricle[125I]-Apelin-13-9.59 ± 0.08[9]
ELA-21Human Left Ventricle[125I]-Apelin-13-8.52 ± 0.11[9]
ELA-14CHO-K1 cells expressing hAPJ[125I]-Apelin-13-9.35 ± 0.02[9]
ELA-11Human Left Ventricle[125I]-Apelin-13-7.85 ± 0.05[9]

Note: [125I]-Apelin-13 derivative used in the study cited as[8] is [Glp65, Nle75, Tyr77][125I]-Apelin-13.

Table 2: Functional Potencies of Elabela Peptides at the Apelin Receptor
AssayLigandCell LineEC50 / IC50 (nM)pD2 (mean ± SEM)Reference(s)
Gαi1 ActivationElabela(19-32)-8.6-[8][10]
β-arrestin-2 RecruitmentElabela(19-32)-166-[8][10]
Receptor InternalizationElabela(19-32)HEK293 cells expressing HA-hAPJ36-[8]
cAMP InhibitionELA-32CHO-K1 cells expressing hAPJ-9.45 ± 0.11[9]
cAMP InhibitionELA-21CHO-K1 cells expressing hAPJ-9.33 ± 0.08[9]
cAMP InhibitionELA-11CHO-K1 cells expressing hAPJ-9.17 ± 0.06[9]
β-arrestin RecruitmentELA-32CHO-K1 cells expressing hAPJ-9.19 ± 0.06[9][11]
β-arrestin RecruitmentELA-21CHO-K1 cells expressing hAPJ-9.22 ± 0.05[9][11]
β-arrestin RecruitmentELA-11CHO-K1 cells expressing hAPJ-8.13 ± 0.07[9][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling cascades initiated by Elabela(19-32) and the general workflows for the experimental protocols described.

Elabela_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ELA Elabela(19-32) APJ Apelin Receptor (APJ) ELA->APJ Gi Gαi/o APJ->Gi Activates beta_arrestin β-Arrestin 2 APJ->beta_arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 beta_arrestin->ERK Promotes Phosphorylation Internalization Receptor Internalization beta_arrestin->Internalization cAMP cAMP AC->cAMP Produces pERK p-ERK1/2 ERK->pERK

Caption: Elabela(19-32) signaling cascade via the apelin receptor.

Experimental_Workflow cluster_binding Competitive Binding Assay cluster_functional Functional Assays B1 Prepare APJ Membranes or Cells B2 Incubate with [125I]-Apelin & Competitor (ELA) B1->B2 B3 Separate Bound/Free Ligand (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki B4->B5 F1 Culture APJ-expressing Cells F2 Stimulate with Elabela (Dose-Response) F1->F2 F3_cAMP Measure cAMP Levels (e.g., LANCE) F2->F3_cAMP F3_ERK Measure p-ERK (e.g., Western Blot) F2->F3_ERK F3_arrestin Measure β-arrestin Recruitment (e.g., BRET) F2->F3_arrestin F4 Calculate EC50 / IC50 F3_cAMP->F4 F3_ERK->F4 F3_arrestin->F4

Caption: General workflows for binding and functional assays.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity (Ki) of Elabela peptides.[9][12][13]

Objective: To determine the affinity of Elabela(19-32) for the apelin receptor by measuring its ability to compete with a radiolabeled apelin analogue.

Materials:

  • HEK293 cells transiently or stably expressing the human apelin receptor (APJ).

  • Cell membrane preparations from these cells.

  • Radioligand: [125I]-Apelin-13 (e.g., [Glp65, Nle75, Tyr77][125I]-Apelin-13).

  • Unlabeled Elabela(19-32) and Apelin-13 (for non-specific binding).

  • Binding Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 0.2% Bovine Serum Albumin (BSA).[7]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[13]

  • GF/C glass fiber filter plates.

  • Polyethylenimine (PEI) 0.2%.

  • Scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation: Obtain membrane preparations from HEK293 cells overexpressing the apelin receptor.[7]

  • Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 15 µg protein/well), a fixed concentration of [125I]-Apelin-13 (e.g., 0.1-0.2 nM), and increasing concentrations of unlabeled Elabela(19-32) (e.g., 10-11 to 10-5 M).[12]

  • Controls:

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of unlabeled Apelin-13 (e.g., 1-5 µM).[13]

  • Incubation: Incubate the plate for 1-2 hours at room temperature or 30°C with gentle agitation.[7][12]

  • Filtration: Pre-soak GF/C filter plates in 0.2% PEI for 1 hour at 4°C.[12] Transfer the contents of the assay plate to the filter plate and rapidly wash three times with ice-cold wash buffer to separate bound from free radioligand.[12]

  • Quantification: Allow the filters to dry, then measure the bound radioactivity using a suitable counter.

  • Data Analysis: Subtract the NSB from all other readings to get specific binding. Plot the specific binding as a function of the log concentration of Elabela(19-32). Fit the data to a one-site competition curve using non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol is based on methods used to measure the inhibition of adenylyl cyclase activity via the Gαi pathway.[6][9][14]

Objective: To quantify the potency (IC50) of Elabela(19-32) in inhibiting forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the apelin receptor.

  • Assay Buffer: HBSS with 5 mM HEPES and 0.1% BSA.[14]

  • Elabela(19-32) peptide.

  • Forskolin (B1673556) (adenylyl cyclase activator).

  • IBMX (phosphodiesterase inhibitor).

  • cAMP detection kit (e.g., LANCE Ultra cAMP kit, BRET-based cAMP biosensor).[6][14]

Procedure:

  • Cell Plating: Seed APJ-expressing cells into a 384-well plate (e.g., 2,000 cells/well).[14]

  • Stimulation: Add increasing concentrations of Elabela(19-32) to the cells. Immediately after, add a fixed concentration of forskolin (e.g., 10 µM) and IBMX (e.g., 500 µM) to all wells (except basal control).[14]

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.[6][14]

  • Detection: Lyse the cells (if required by the kit) and follow the manufacturer's protocol for the cAMP detection kit to measure intracellular cAMP levels. For BRET assays, measurements are taken in live cells.[6]

  • Data Analysis: Normalize the data with basal (0% inhibition) and forskolin-only (100% activity) controls. Plot the percentage inhibition against the log concentration of Elabela(19-32) and fit to a dose-response curve to determine the IC50 value.

ERK1/2 Phosphorylation Assay

This protocol outlines the measurement of ERK1/2 activation, a downstream event of apelin receptor signaling.[7][15]

Objective: To determine the potency (EC50) and kinetics of Elabela(19-32)-induced ERK1/2 phosphorylation.

Materials:

  • APJ-expressing CHO-K1 or HEK293 cells.

  • Serum-free medium.

  • Elabela(19-32) peptide.

  • Lysis buffer.

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • Western blot equipment.

Procedure:

  • Cell Culture and Starvation: Grow cells to near confluence and then serum-starve for several hours or overnight to reduce basal ERK phosphorylation.

  • Stimulation: Treat the cells with various concentrations of Elabela(19-32) for a fixed time (e.g., 5 minutes for dose-response) or with a fixed concentration for various times (for time-course).[7][16]

  • Lysis: Immediately terminate the stimulation by washing with ice-cold PBS and adding lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-ERK and t-ERK.

    • Incubate with a secondary antibody and detect the signal using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal. Plot the normalized signal against the log concentration of Elabela(19-32) to determine the EC50.

β-Arrestin Recruitment Assay (BRET-based)

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin to the activated apelin receptor.[6][7]

Objective: To quantify the potency (EC50) of Elabela(19-32) in inducing the interaction between the apelin receptor and β-arrestin 2.

Materials:

  • HEK293 cells.

  • Expression plasmids: APJ tagged with a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin 2 tagged with a BRET acceptor (e.g., Venus or GFP).[7]

  • Transfection reagent.

  • BRET substrate (e.g., coelenterazine (B1669285) h).

  • Plate reader capable of measuring dual-emission luminescence.

Procedure:

  • Transfection: Co-transfect HEK293 cells with the APJ-Rluc and Venus-β-arrestin 2 plasmids.

  • Cell Plating: Plate the transfected cells in a white, 96-well microplate.

  • Stimulation: 24-48 hours post-transfection, treat the cells with increasing concentrations of Elabela(19-32).

  • BRET Measurement: Add the BRET substrate and measure the luminescence at the acceptor and donor emission wavelengths (e.g., ~530 nm for Venus and ~480 nm for Rluc). The BRET signal is calculated as the ratio of acceptor to donor emission.

  • Data Analysis: Subtract the background BRET ratio (from vehicle-treated cells). Plot the net BRET ratio against the log concentration of Elabela(19-32) and fit the data to a sigmoidal dose-response curve to calculate the EC50.

References

The Emergence of a Key Endogenous Peptide: A Technical Guide to the Discovery and History of Elabela(19-32)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and experimental underpinnings of the Elabela (ELA) peptide, with a specific focus on its bioactive fragment ELA(19-32), is now available for researchers, scientists, and drug development professionals. This document provides a deep dive into the core science of ELA, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Executive Summary

First identified in 2013, Elabela (ELA) has rapidly emerged as a critical endogenous peptide hormone with significant implications for cardiovascular development and function. Initially discovered through studies in zebrafish, this 32-amino acid peptide, and its subsequently identified bioactive core, ELA(19-32), have been shown to be the second endogenous ligand for the G-protein coupled apelin receptor (APJ). This guide elucidates the historical context of its discovery, which addressed inconsistencies in the phenotypes of apelin and APJ knockout models, and charts the scientific journey to understanding its physiological significance. ELA's role in cardiac development, its potent cardiovascular effects, and its potential as a therapeutic target in conditions such as preeclampsia and heart failure are explored in detail.

Discovery and Historical Context

The discovery of Elabela in 2013 by two independent research groups was a significant breakthrough in cardiovascular research. The gene encoding ELA, initially annotated as a non-coding RNA, was found to produce a conserved 54-amino acid preproprotein that is processed into a mature 32-amino acid peptide (ELA-32). This discovery was pivotal in explaining the more severe phenotype of apelin receptor (APJ) knockout zebrafish compared to apelin knockouts, suggesting the existence of a second, crucial ligand for APJ.

Subsequent research focused on delineating the structure-activity relationship of ELA, leading to the identification of a smaller, yet fully functional fragment, ELA(19-32). This 14-amino acid peptide was found to retain the ability to bind to the APJ receptor and elicit downstream signaling and physiological effects comparable to the full-length ELA-32. This finding has significant implications for the development of ELA-based therapeutics, as smaller peptides are often more amenable to synthesis and modification.

Quantitative Data Summary

The biological activity of Elabela and its fragments has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data for ELA(19-32) and its parent peptide, ELA-32, providing a comparative overview of their potency and binding affinity.

PeptideReceptorAssay TypeCell LineEC50Reference
Elabela(19-32)APJGαi1 activation-8.6 nM[1]
Elabela(19-32)APJβ-arrestin-2 recruitment-166 nM[1]
Elabela(19-32)HA-hAPJReceptor InternalizationHEK29336 nM[1]
Elabela(19-32)APJLVDP ChangeIsolated Rat Heart1.5 pM[1]

Table 1: Functional Potency (EC50) of Elabela(19-32)

PeptideRadioligandReceptorKiReference
Elabela(19-32)apelin-13[Glp65, Nle75, Tyr77][125I]APJ0.93 nM[1]

Table 2: Receptor Binding Affinity (Ki) of Elabela(19-32)

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments that have been instrumental in characterizing Elabela(19-32).

Solid-Phase Peptide Synthesis of Elabela(19-32)

Objective: To chemically synthesize the Elabela(19-32) peptide.

Methodology:

  • Resin Preparation: A Rink Amide resin is swelled in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for a specified time.

  • Washing: The resin is washed extensively with DMF to remove excess reagents and by-products.

  • Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each amino acid in the Elabela(19-32) sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.

APJ Receptor Binding Assay

Objective: To determine the binding affinity of Elabela(19-32) to the APJ receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human APJ receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A radiolabeled ligand, typically [¹²⁵I]-Apelin-13, is used as a tracer.

  • Competition Binding: A constant concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor peptide (Elabela(19-32)).

  • Incubation: The binding reaction is allowed to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data are analyzed using a non-linear regression to determine the concentration of Elabela(19-32) that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

ERK1/2 Phosphorylation Assay

Objective: To assess the ability of Elabela(19-32) to activate the ERK1/2 signaling pathway.

Methodology:

  • Cell Culture: Cells expressing the APJ receptor (e.g., HEK293-APJ) are cultured to near confluence.

  • Serum Starvation: Cells are serum-starved for a period to reduce basal ERK1/2 phosphorylation.

  • Peptide Stimulation: Cells are stimulated with various concentrations of Elabela(19-32) for a short period (e.g., 5-15 minutes).

  • Cell Lysis: The cells are lysed to extract total protein.

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE.

    • The separated proteins are transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • The membrane is stripped and re-probed with an antibody for total ERK1/2 to ensure equal protein loading.

  • Data Analysis: The band intensities for p-ERK1/2 and total ERK1/2 are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK1/2 activation.

Visualizing the Core Concepts

To further clarify the complex biological processes and experimental procedures associated with Elabela(19-32), the following diagrams have been generated using the DOT language.

Elabela_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ELA Elabela(19-32) APJ APJ Receptor ELA->APJ Binding Gai Gαi APJ->Gai Activation beta_arrestin β-Arrestin APJ->beta_arrestin Recruitment AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation Physiological_Effects Physiological Effects (e.g., Vasodilation, Cardiac Contractility) PKA->Physiological_Effects ERK ERK1/2 beta_arrestin->ERK Activation pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Physiological_Effects Experimental_Workflow_Binding_Affinity cluster_preparation Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Membrane_Prep APJ-expressing Cell Membranes Incubation Incubation of Membranes, Radioligand, and Elabela(19-32) Membrane_Prep->Incubation Radioligand Radiolabeled Apelin ([¹²⁵I]-Apelin-13) Radioligand->Incubation ELA_peptide Elabela(19-32) (unlabeled) ELA_peptide->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Counting Gamma Counting of Bound Radioactivity Filtration->Counting IC50_Calc IC50 Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc Logical_Relationship_ELA_Function ELA Elabela(19-32) APJ APJ Receptor ELA->APJ Binds to Therapeutics Therapeutic Potential ELA->Therapeutics Basis for Signaling Intracellular Signaling (↓cAMP, ↑p-ERK, β-arrestin) APJ->Signaling Activates Physiology Physiological Response (e.g., Cardiovascular Regulation) Signaling->Physiology Leads to Pathology Pathophysiological Relevance (e.g., Preeclampsia, Heart Failure) Physiology->Pathology Dysregulation contributes to Pathology->Therapeutics Potential Target for

References

Physiological Effects of Elabela(19-32) Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elabela (ELA), also known as Toddler or Apela, is a recently identified endogenous peptide hormone that, along with apelin, acts as a ligand for the G-protein coupled apelin receptor (APJ).[1][2][3] The ELA/apelin-APJ system plays a crucial role in a variety of physiological processes, including cardiovascular regulation, fluid homeostasis, and embryonic development.[1][4] Elabela is encoded by the APELA gene and is processed into several active fragments, with Elabela-32 being the most studied isoform.[4] Notably, a smaller bioactive fragment, Elabela(19-32), has been identified and shown to possess potent biological activity, often comparable to or even exceeding that of the full-length peptide.[5][6][7] This technical guide provides an in-depth overview of the physiological effects of Elabela(19-32) administration, with a focus on its cardiovascular, renal, and metabolic impacts. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.

Core Physiological Effects of Elabela(19-32)

Elabela(19-32) exerts a range of physiological effects primarily through its interaction with the APJ receptor. These effects are particularly prominent in the cardiovascular and renal systems.

Cardiovascular Effects

Administration of Elabela, including its active fragment ELA(19-32), elicits significant cardiovascular responses. These include positive inotropic effects, vasodilation leading to a reduction in blood pressure, and increased cardiac output.[5][6][8]

Key Cardiovascular Effects:

  • Positive Inotropy: Elabela(19-32) enhances cardiac contractility.[5][6] Studies on the parent molecule, Elabela-32, have demonstrated a dose-dependent increase in left ventricular ejection fraction and fractional shortening.[9][10]

  • Vasodilation and Blood Pressure Reduction: Elabela(19-32) induces vasodilation, leading to a decrease in arterial blood pressure.[5][6] This effect is observed in both normotensive and hypertensive animal models.[11][12] The vasodilatory action of Elabela appears to be at least partially independent of nitric oxide, distinguishing it from apelin.[8]

  • Increased Cardiac Output: The combination of increased heart contractility and reduced afterload results in a significant increase in cardiac output.[8][10]

Renal Effects

Elabela is highly expressed in the adult kidney and plays a crucial role in regulating fluid and electrolyte balance.[4][13]

Key Renal Effects:

  • Diuresis and Natriuresis: Administration of Elabela promotes urine output (diuresis) and sodium excretion (natriuresis).[14] This effect is attributed to the inhibition of vasopressin signaling and the prevention of aquaporin 2 translocation in the collecting ducts.[4][13]

  • Renoprotection: Elabela has demonstrated protective effects in various models of kidney injury. It has been shown to attenuate renal fibrosis, inflammation, and apoptosis in hypertensive and diabetic nephropathy models.[4][12][13] Elabela antagonizes the intrarenal renin-angiotensin system (RAS), contributing to its blood pressure-lowering and renoprotective actions.[15]

Metabolic Effects

The role of Elabela in metabolism is an emerging area of research. While less characterized than its cardiovascular and renal effects, some studies suggest its involvement in metabolic regulation.

Key Metabolic Effects:

  • Regulation of Food Intake: Central administration of Elabela has been shown to suppress appetite in animal models.[14]

  • Glucose Homeostasis: There is some evidence to suggest that the Elabela/apelin system is involved in regulating glucose metabolism, though further research is needed to fully elucidate the specific role of Elabela(19-32).

Quantitative Data

The following tables summarize the quantitative data on the physiological effects of Elabela administration from various experimental studies. Note that much of the detailed in vivo dose-response data has been generated with Elabela-32, the parent peptide of Elabela(19-32).

Table 1: Cardiovascular Effects of Elabela-32 Administration in Rats

ParameterSpecies/ModelDoseRouteEffectReference
Mean Arterial Pressure (MAP) Spontaneously Hypertensive Rats (SHRs)10 nmol/kg/hrContinuous Infusion (6 weeks)Abolished high-salt diet-induced hypertension[16]
Left Ventricular Ejection Fraction (LVEF) Anesthetized Rats150 nmolIV↑ 13.5 ± 1.7%[8][10]
Right Ventricular Ejection Fraction (RVEF) Anesthetized Rats150 nmolIV↑ 9.0 ± 1.8%[8][10]
Cardiac Output (CO) Anesthetized Rats20 nmolIV3296 ± 370 RVU/min (vs. 352 ± 86 in saline)[8][10]
Cardiac Output (CO) Anesthetized Rats150 nmolIV4000 ± 826 RVU/min (vs. 716 ± 215 in saline)[8][10]
Right Ventricular Systolic Pressure (RVSP) Monocrotaline-induced PAH Rats450 µg/kg/dayDaily IP injection (21 days)Attenuated from 81.3 ± 6.0 mmHg to 52.5 ± 1.9 mmHg[1][8]

RVU: Relative Volume Units; PAH: Pulmonary Arterial Hypertension; IV: Intravenous; IP: Intraperitoneal.

Table 2: Signaling Pathway Activation by Elabela(19-32)

PathwayCell LineParameterValueReference
Gαi1 Signaling CHO cells expressing APJEC508.6 nM[7]
β-arrestin-2 Recruitment CHO cells expressing APJEC50166 nM[7]
ERK1/2 Phosphorylation CHO cells expressing APJEC5014.3 nM (for ELA)[17]

Signaling Pathways

Elabela(19-32) binding to the APJ receptor activates downstream signaling cascades, primarily through G-protein dependent and β-arrestin dependent pathways.[18] A key pathway implicated in the cardiovascular effects of Elabela is the PI3K/Akt/eNOS cascade, which leads to the production of nitric oxide and subsequent vasodilation.[14] Elabela also stimulates the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), which is involved in its inotropic effects.[5]

Elabela_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling APJ APJ Receptor G_protein Gαi/o / Gq APJ->G_protein Activates beta_arrestin β-arrestin APJ->beta_arrestin Recruits ELA Elabela(19-32) ELA->APJ Binds PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC MEK MEK beta_arrestin->MEK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Cell_Survival Cell Survival Akt->Cell_Survival NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 Inotropy Positive Inotropy Ca2->Inotropy ERK ERK1/2 MEK->ERK ERK->Inotropy Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Elabela(19-32) Signaling Pathway.

Experimental Protocols

This section outlines general methodologies for key experiments involving the administration of Elabela(19-32).

In Vivo Administration and Cardiovascular Assessment in Rodents

Objective: To assess the acute cardiovascular effects of Elabela(19-32) in anesthetized rats.

Materials:

  • Elabela(19-32) peptide

  • Saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Pressure-volume catheter

  • MRI machine suitable for small animals

  • Data acquisition and analysis software

Procedure:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane (B1672236) (1.5-2.5% inhaled).[1][8]

  • Catheterization: Insert a pressure-volume catheter into the left ventricle via the right carotid artery to monitor hemodynamics.[1][8]

  • Baseline Measurement: Record baseline cardiovascular parameters, including heart rate, blood pressure, and cardiac output, for a stable period.

  • Elabela(19-32) Administration: Administer a bolus intravenous injection of Elabela(19-32) at the desired dose (e.g., starting from a low dose and escalating). A saline injection should be used as a control.

  • Data Recording: Continuously record cardiovascular parameters for a defined period post-injection (e.g., 10-20 minutes) to capture the peak effect and return to baseline.[8]

  • MRI Assessment (Optional): In a separate cohort of animals, perform cardiac MRI to assess left and right ventricular ejection fractions and volumes before and after Elabela(19-32) administration.[1][8]

  • Data Analysis: Express the peak effects of Elabela(19-32) on cardiovascular parameters as a change from baseline and compare with the saline control group using appropriate statistical analysis (e.g., one-way ANOVA with a post-hoc test).[8][10]

InVivo_Cardiovascular_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis anesthesia Anesthetize Rat (Isoflurane) catheterization Insert PV Catheter (Right Carotid Artery) anesthesia->catheterization baseline Record Baseline Hemodynamics catheterization->baseline injection Administer Elabela(19-32) or Saline (IV) baseline->injection recording Continuously Record Cardiovascular Parameters injection->recording analysis Calculate Change from Baseline recording->analysis mri Cardiac MRI (Optional) (Separate Cohort) mri->analysis statistics Statistical Analysis (e.g., ANOVA) analysis->statistics ERK_Phosphorylation_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture APJ-expressing Cells starve Serum Starve Cells culture->starve stimulate Stimulate with Elabela(19-32) starve->stimulate lyse Cell Lysis stimulate->lyse quantify Protein Quantification lyse->quantify western Western Blot for p-ERK1/2 & Total ERK1/2 quantify->western analyze Quantify Bands & Calculate EC50 western->analyze

References

The Structure-Activity Relationship of Elabela Peptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Elabela (ELA), also known as Apela or Toddler, a recently discovered endogenous ligand for the apelin receptor (APJ). This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and drug discovery. Elabela has emerged as a critical regulator in embryonic development and cardiovascular function, making its SAR a key area of investigation for therapeutic applications.

Introduction to Elabela and its Isoforms

Elabela is a peptide hormone that, despite having little sequence homology to apelin, is the second identified endogenous ligand for the G protein-coupled apelin receptor.[1][2] It plays crucial roles in embryonic development, particularly in cardiogenesis, and is also functional in adult organisms, influencing cardiovascular homeostasis.[3][4][5] Elabela is initially translated as a 54-amino acid preproprotein, which is then processed into several active isoforms, primarily ELA-32, ELA-21, and ELA-11, named for their amino acid length.[6][7] The C-terminal region of Elabela is highly conserved across species and is critical for its biological activity.[8][9]

Quantitative Analysis of Elabela Peptide Activity

The binding affinity and functional potency of various Elabela isoforms and related peptides have been characterized in numerous studies. The following tables summarize the key quantitative data from in vitro assays.

Table 1: Binding Affinities of Elabela and Apelin Peptides to the Apelin Receptor
PeptideReceptor SourceAssay TypeKi (nM)pKi (mean ± SEM)Reference
Elabela-32Human Left VentricleCompetition Binding9.59 ± 0.08[10][11]
Elabela-32Recombinant Human APJCompetition Binding1.343[1][8]
Elabela-21Human Left VentricleCompetition Binding8.52 ± 0.11[10][11]
Elabela-21Recombinant Human APJCompetition Binding4.364[1][8]
ELA(19-32)Recombinant Human APJCompetition Binding4.6[12]
Elabela-11Human Left VentricleCompetition Binding7.85 ± 0.05[10][11]
Apelin-36Recombinant Human APJCompetition Binding1.735[1][8]
Apelin-17Recombinant Human APJCompetition Binding4.651[1][8]
Apelin-13Recombinant Human APJCompetition Binding8.336[1][8]
[Pyr1]apelin-13Human Left VentricleCompetition Binding8.85 ± 0.04[10][11]
Table 2: Functional Potencies of Elabela and Apelin Peptides
PeptideAssay TypeCell LineEC50 (nM)pEC50 (mean ± SEM)Reference
Elabela-32cAMP InhibitionCHO-K1-APJ9.77 ± 0.11[10]
Elabela-32β-arrestin RecruitmentCHO-K1-APJ9.38 ± 0.06[10]
Elabela-32Receptor InternalizationCHO-K1-APJ9.04 ± 0.07[10]
Elabela-21cAMP InhibitionCHO-K1-APJ9.74 ± 0.13[10]
Elabela-21β-arrestin RecruitmentCHO-K1-APJ9.24 ± 0.04[10]
Elabela-21Receptor InternalizationCHO-K1-APJ8.91 ± 0.06[10]
Elabela-11cAMP InhibitionCHO-K1-APJ9.75 ± 0.12[10]
Elabela-11β-arrestin RecruitmentCHO-K1-APJ8.23 ± 0.05[10]
Elabela-11Receptor InternalizationCHO-K1-APJ8.21 ± 0.07[10]
[Pyr1]apelin-13cAMP InhibitionCHO-K1-APJ9.92 ± 0.11[10]
[Pyr1]apelin-13β-arrestin RecruitmentCHO-K1-APJ8.41 ± 0.05[10]
[Pyr1]apelin-13Receptor InternalizationCHO-K1-APJ8.78 ± 0.06[10]

Core Principles of Elabela's Structure-Activity Relationship

The biological activity of Elabela peptides is intrinsically linked to their primary amino acid sequence and length. Key findings from SAR studies are outlined below:

  • C-Terminal Dominance: The C-terminal residues of Elabela are critical for both binding to the apelin receptor and subsequent signal activation.[9][13] Alanine scanning of ELA(19-32) revealed that the C-terminal pharmacophore is essential for its activity.[6][9]

  • Peptide Length and Affinity: Longer Elabela isoforms, such as ELA-32, generally exhibit higher binding affinity to the apelin receptor compared to shorter fragments like ELA-11.[10][11] This suggests that residues in the N-terminal region of the longer peptides contribute to receptor interaction.

  • Key Amino Acid Residues: Specific amino acid residues have been identified as being crucial for Elabela's activity. For instance, His26 and Val29 in the ELA sequence are important for binding.[12] Furthermore, an aromatic residue at the Phe31 or Pro32 position is important for receptor activation.[12]

  • Signaling Bias: Different Elabela isoforms exhibit biased agonism, preferentially activating certain downstream signaling pathways. ELA-32 shows a strong bias towards the β-arrestin pathway, whereas ELA-21 has a more balanced or G-protein-biased profile.[7][8] This has significant implications for the development of pathway-specific therapeutic agents.

  • Distinct Binding Mode from Apelin: Despite sharing the same receptor, Elabela and apelin appear to have different binding modes.[6] For example, Asp282 and Asp284 of the apelin receptor are key for apelin binding and activity but are not involved in Elabela's activity.[6] Docking studies suggest that Phe31 of Elabela may bind to a different pocket than Phe13 of apelin-13.[12]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the SAR of Elabela peptides, synthesized from methodologies reported in the literature.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled Elabela peptides by measuring their ability to compete with a radiolabeled ligand for binding to the apelin receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the apelin receptor (e.g., CHO-K1 cells, human left ventricle tissue).[10][11]

  • Binding Reaction: A constant concentration of radiolabeled ligand (e.g., [125I]-apelin-13) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor Elabela peptide.

  • Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data are fitted to a one-site competition binding equation using non-linear regression to determine the IC50 value of the competitor peptide. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This assay measures the ability of Elabela peptides to inhibit the production of cyclic AMP (cAMP) via the Gαi-coupled apelin receptor, providing a measure of their functional potency (EC50).

  • Cell Culture: CHO-K1 cells stably expressing the human apelin receptor are cultured in appropriate media.[10]

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with forskolin (B1673556) to increase intracellular cAMP levels.

  • Peptide Treatment: Cells are then treated with increasing concentrations of the Elabela peptide.

  • cAMP Measurement: After incubation, the intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit.

  • Data Analysis: The data are normalized to the forskolin-only control and fitted to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated apelin receptor, a key step in G-protein-independent signaling and receptor internalization.

  • Assay Principle: A common method is the NanoBiT® system, which utilizes a split-luciferase complementation approach.[14][15] The apelin receptor is tagged with one subunit of the luciferase (e.g., LgBit), and β-arrestin is tagged with the other (e.g., SmBit).

  • Cell Transfection: HEK293T cells are transiently transfected with constructs encoding the tagged apelin receptor and β-arrestin.[14][15]

  • Ligand Stimulation: The transfected cells are treated with increasing concentrations of the Elabela peptide.

  • Luminescence Measurement: Upon ligand-induced receptor activation and β-arrestin recruitment, the luciferase subunits come into proximity, reconstituting a functional enzyme that generates a luminescent signal in the presence of a substrate. This signal is measured using a luminometer.

  • Data Analysis: The luminescence data are plotted against the peptide concentration and fitted to a dose-response curve to determine the EC50 value for β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by Elabela and a typical experimental workflow for SAR studies.

Elabela_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Dependent cluster_arrestin β-Arrestin Dependent ELA Elabela Peptides (ELA-32, ELA-21, etc.) APJ Apelin Receptor (APJ) ELA->APJ Binding G_protein Gi/o APJ->G_protein Activation beta_arrestin β-Arrestin APJ->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation ERK ERK1/2 Activation G_protein->ERK cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Ca²⁺ Mobilization PLC->Ca_mobilization Internalization Receptor Internalization beta_arrestin->Internalization beta_arrestin_signaling β-Arrestin Mediated Signaling beta_arrestin->beta_arrestin_signaling

Caption: Elabela signaling through the apelin receptor.

SAR_Workflow start Design & Synthesize Elabela Analogs binding_assay Receptor Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays cAMP_assay cAMP Inhibition Assay (Determine EC50 for G-protein pathway) functional_assays->cAMP_assay arrestin_assay β-Arrestin Recruitment Assay (Determine EC50 for β-arrestin pathway) functional_assays->arrestin_assay in_vivo_studies In Vivo Functional Studies (e.g., blood pressure, cardiac function) functional_assays->in_vivo_studies sar_analysis Structure-Activity Relationship Analysis cAMP_assay->sar_analysis arrestin_assay->sar_analysis in_vivo_studies->sar_analysis

Caption: Experimental workflow for Elabela SAR studies.

Conclusion

The structure-activity relationship of Elabela peptides is a rapidly evolving field with significant therapeutic potential. The C-terminal region is undeniably crucial for activity, and different isoforms exhibit distinct signaling biases. A thorough understanding of these relationships is paramount for the rational design of novel, potent, and pathway-selective apelin receptor agonists for the treatment of cardiovascular and other diseases. This guide provides a foundational understanding of the current knowledge and methodologies in this exciting area of research.

References

Methodological & Application

Elabela(19-32) In Vivo Administration Protocol for Rats: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elabela (ELA), a recently identified endogenous peptide ligand for the G protein-coupled apelin receptor (APJ), plays a crucial role in cardiovascular system development and function.[1] The bioactive fragment, Elabela(19-32), has garnered significant interest as a potential therapeutic agent for cardiovascular diseases due to its positive inotropic and vasodilatory effects.[2][3][4] This document provides detailed application notes and protocols for the in vivo administration of Elabela(19-32) to rats, based on established research.

Signaling Pathway

Elabela(19-32) exerts its biological effects by binding to the APJ receptor, a class A G protein-coupled receptor. This interaction triggers a cascade of intracellular signaling events, primarily through the Gαi1 and β-arrestin-2 pathways.[2][5] Activation of the Gαi1 subunit leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) production.[5][6] Concurrently, Elabela(19-32) stimulates the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and can induce APJ receptor internalization.[2][5][6] The signaling cascade is crucial for its observed effects on cardiac contractility and blood pressure regulation.[2][7]

Elabela_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular APJ APJ Receptor Gai1 Gαi1 APJ->Gai1 Activates bArrestin2 β-arrestin 2 APJ->bArrestin2 Recruits ELA Elabela(19-32) ELA->APJ Binds to AC Adenylyl Cyclase Gai1->AC Inhibits ERK ERK1/2 Phosphorylation bArrestin2->ERK Promotes Internalization Receptor Internalization bArrestin2->Internalization Mediates cAMP cAMP AC->cAMP Produces Physiological_Effects Physiological Effects (e.g., Increased Cardiac Contractility, Vasodilation) cAMP->Physiological_Effects ERK->Physiological_Effects Internalization->Physiological_Effects

Caption: Elabela(19-32) signaling pathway via the APJ receptor.

Data Presentation: In Vivo Administration Protocols and Hemodynamic Effects

The following tables summarize various in vivo administration protocols for Elabela(19-32) in rats and the corresponding quantitative hemodynamic effects observed in different studies.

Table 1: Elabela(19-32) In Vivo Administration Protocols in Rats

Rat ModelDoseRoute of AdministrationVehicleDurationReference
Spontaneously Hypertensive Rats (SHR)10 nmol/kg/hrContinuous subcutaneous infusion via osmotic pump0.9% Saline6 weeks[1]
Sprague-Dawley450 µg/kgDaily intraperitoneal injectionSaline21 days
Dahl Salt-Sensitive1.5 mg/kg/dayContinuous subcutaneous infusion via osmotic pumpNot specifiedNot specified[8]
Sprague-Dawley20 nmol (low dose)Intravenous injectionSalineAcute[4]
Sprague-Dawley50 nmol (high dose)Intravenous injectionSalineAcute[4]

Table 2: Quantitative Hemodynamic Effects of Elabela(19-32) in Rats

ParameterModelTreatmentResultReference
Mean Arterial Pressure (MAP) Spontaneously Hypertensive Rats (SHR) with high-salt diet10 nmol/kg/hr ElabelaSignificant decrease, abolishing hypertension[1]
Left Ventricular End-Systolic Pressure (LVESP) Spontaneously Hypertensive Rats (SHR) with high-salt diet10 nmol/kg/hr ElabelaSignificant decrease[1]
Cardiac Contractility (dP/dtMAX) Anesthetized RatsElabela-32Significant increase[4]
Cardiac Output (CO) Anesthetized RatsElabela-32Significant increase[4]
Stroke Volume (SV) Anesthetized RatsElabela-32Significant increase[4]
Left Ventricular Systolic Pressure (LVSP) Anesthetized RatsElabela-32Significant decrease[4]
Ejection Fraction (LV) Anesthetized Sprague-Dawley20 nmol ELA-32 (i.v.)Increased by 10.3 ± 0.7%[4]
Ejection Fraction (RV) Anesthetized Sprague-Dawley20 nmol ELA-32 (i.v.)Increased by 8.0 ± 1.5%[4]

Experimental Protocols

Preparation of Elabela(19-32) for In Vivo Administration

Elabela(19-32) is a peptide and requires careful handling to ensure its stability and activity.

Materials:

  • Elabela(19-32) peptide (lyophilized powder)

  • Sterile, pyrogen-free vehicle (e.g., 0.9% saline, or a solution of DMSO and/or other solubilizing agents as required)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, pyrogen-free tips

Protocol:

  • Allow the lyophilized Elabela(19-32) to equilibrate to room temperature before opening the vial to prevent condensation.

  • Reconstitute the peptide in the appropriate sterile vehicle to the desired stock concentration. For example, a common vehicle is 0.9% saline.[1][4] For peptides with lower solubility, a solution containing DMSO, PEG300, and Tween-80 in saline may be used.

  • Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking which can cause peptide degradation.

  • For administration, dilute the stock solution to the final desired concentration with the same sterile vehicle.

  • It is recommended to prepare the working solution fresh on the day of the experiment.[9]

In Vivo Administration Methods

The choice of administration route depends on the desired pharmacokinetic profile (acute vs. chronic effects).

1. Acute Intravenous (i.v.) Injection:

  • Purpose: To study the immediate cardiovascular effects of Elabela(19-32).

  • Procedure:

    • Anesthetize the rat according to an approved institutional protocol.

    • Cannulate a suitable vein (e.g., femoral or jugular vein) for i.v. administration.

    • Administer a bolus injection of the prepared Elabela(19-32) solution. Doses ranging from 20 to 50 nmol have been used.[4]

    • Monitor hemodynamic parameters continuously.

2. Continuous Subcutaneous Infusion via Osmotic Pump:

  • Purpose: To investigate the long-term effects of sustained Elabela(19-32) administration.

  • Procedure:

    • Fill an appropriate osmotic pump (e.g., Alzet) with the prepared Elabela(19-32) solution according to the manufacturer's instructions. The concentration should be calculated based on the pump's flow rate and the desired daily dose (e.g., 10 nmol/kg/hr or 1.5 mg/kg/day).[1][8]

    • Anesthetize the rat following an approved protocol.

    • Implant the osmotic pump subcutaneously, typically in the dorsal region.

    • Suture the incision and provide appropriate post-operative care.

    • The pump will deliver the peptide at a constant rate for the specified duration (e.g., 6 weeks).[1]

3. Daily Intraperitoneal (i.p.) Injection:

  • Purpose: For repeated, intermittent administration over a chronic study period.

  • Procedure:

    • Gently restrain the rat.

    • Administer the prepared Elabela(19-32) solution via intraperitoneal injection. A daily dose of 450 µg/kg has been reported.

    • Repeat the injection at the same time each day for the duration of the study.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study of Elabela(19-32) in rats.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase P1 Elabela(19-32) Preparation (Reconstitution & Dilution) A1 Choice of Administration Route P1->A1 P2 Animal Acclimatization & Baseline Measurements P2->A1 A2 Acute i.v. Injection A1->A2 Acute Study A3 Chronic s.c. Infusion (Osmotic Pump) A1->A3 Chronic Study (Sustained) A4 Chronic i.p. Injection A1->A4 Chronic Study (Intermittent) AN1 Hemodynamic Monitoring (e.g., Blood Pressure, Heart Rate, Cardiac Output) A2->AN1 A3->AN1 A4->AN1 AN2 Tissue Collection & Post-mortem Analysis AN1->AN2 AN3 Data Analysis & Interpretation AN2->AN3

Caption: General experimental workflow for in vivo studies of Elabela(19-32) in rats.

References

Application Note & Protocol: Cell-Based Assay for Elabela(19-32) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elabela (ELA) is a recently identified endogenous peptide hormone that, along with apelin, serves as a ligand for the G-protein coupled apelin receptor (APJ)[1][2][3]. The apelinergic system is implicated in a variety of physiological processes, particularly in the development and function of the cardiovascular system[2][4][5]. Elabela(19-32), a C-terminal fragment of the full-length peptide, has been identified as a bioactive fragment that retains the ability to bind to the APJ receptor and elicit downstream signaling[6][7][8]. Elabela(19-32) has been shown to activate both Gαi1 and β-arrestin-2 signaling pathways, leading to various cellular responses, including receptor internalization and positive inotropic effects on the heart[6][7][9][10].

This application note provides a detailed protocol for a cell-based assay to quantify the activity of Elabela(19-32) by measuring intracellular calcium mobilization. This assay is a robust method for screening and characterizing potential modulators of the ELA-APJ signaling axis, which is a promising therapeutic target for cardiovascular diseases.

Signaling Pathway

Elabela(19-32) binds to the apelin receptor (APJ), a Class A GPCR. Upon binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. While the APJ receptor can couple to different G-proteins, Elabela has been shown to predominantly signal through the Gαi and Gαq pathways. Activation of Gαq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be detected using calcium-sensitive fluorescent dyes.

Elabela_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ELA Elabela(19-32) APJ Apelin Receptor (APJ) (GPCR) ELA->APJ Binding Gq Gαq APJ->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binding Ca_cyto ↑ Intracellular [Ca²⁺] Ca_ER->Ca_cyto Release

Caption: Elabela(19-32) signaling pathway leading to calcium mobilization.

Experimental Protocol: Calcium Mobilization Assay

This protocol describes the measurement of Elabela(19-32) activity using a fluorescent calcium indicator in a 96-well plate format.

Materials and Reagents
Material/ReagentSupplierCatalog Number
HEK293 cells stably expressing human Apelin Receptor (APJ)(Example) ATCCCRL-XXXX
Elabela(19-32) peptide(Example) TocrisXXXX
Fluo-4 NW Calcium Assay Kit(Example) Thermo Fisher ScientificF36206
Dulbecco's Modified Eagle Medium (DMEM)(Example) Gibco11965092
Fetal Bovine Serum (FBS)(Example) Gibco26140079
Penicillin-Streptomycin(Example) Gibco15140122
Trypsin-EDTA (0.25%)(Example) Gibco25200056
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES(Example) Gibco14025092
96-well black, clear-bottom plates(Example) Corning3603
Cell Culture
  • Culture HEK293-APJ cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

Assay Procedure

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed HEK293-APJ cells in 96-well plate incubate1 2. Incubate for 24 hours seed->incubate1 wash1 3. Wash cells with Assay Buffer incubate1->wash1 load_dye 4. Load with Fluo-4 NW dye wash1->load_dye incubate2 5. Incubate for 30 min at 37°C, then 30 min at room temp load_dye->incubate2 add_compound 6. Add Elabela(19-32) dilutions incubate2->add_compound measure 7. Measure fluorescence (kinetic read) add_compound->measure plot 8. Plot fluorescence vs. time measure->plot calculate 9. Calculate EC50 plot->calculate

Caption: Experimental workflow for the Elabela(19-32) calcium mobilization assay.

  • Cell Seeding:

    • Harvest HEK293-APJ cells using Trypsin-EDTA.

    • Resuspend cells in complete medium and perform a cell count.

    • Seed 50,000 cells per well in a 96-well black, clear-bottom plate.

    • Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Dye Loading:

    • Prepare the Fluo-4 NW dye solution according to the manufacturer's instructions.

    • Gently remove the culture medium from the wells.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 30 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Measurement:

    • Prepare a serial dilution of Elabela(19-32) in assay buffer (HBSS with 20 mM HEPES). A typical concentration range would be from 1 pM to 1 µM.

    • Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the plate reader to measure fluorescence intensity at an excitation wavelength of 494 nm and an emission wavelength of 516 nm.

    • Establish a baseline fluorescence reading for 15-20 seconds.

    • Inject 20 µL of the Elabela(19-32) dilutions into the respective wells.

    • Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for a total of 120-180 seconds.

Data Analysis
  • The change in fluorescence is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • Plot the change in fluorescence against the logarithm of the Elabela(19-32) concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value. The EC50 is the concentration of Elabela(19-32) that elicits a half-maximal response.

Expected Results

The addition of Elabela(19-32) to HEK293-APJ cells is expected to induce a dose-dependent increase in intracellular calcium concentration. The EC50 for Elabela(19-32) in activating the Gαi1 pathway has been reported to be approximately 8.6 nM, while for β-arrestin-2 recruitment it is around 166 nM[9][10]. The EC50 for receptor internalization in HEK293 cells has been reported as 36 nM[9]. The results from the calcium mobilization assay should be within a similar nanomolar range.

ParameterExpected Value
Elabela(19-32) EC501 - 50 nM
Z'-factor> 0.5

Troubleshooting

IssuePossible CauseSolution
No response to Elabela(19-32)- Low APJ receptor expression- Inactive peptide- Confirm receptor expression by western blot or qPCR.- Use a fresh, properly stored stock of Elabela(19-32).
High background fluorescence- Cell death- Autofluorescence of compounds- Ensure cell viability is high.- Check for compound autofluorescence in a cell-free system.
Low signal-to-background ratio- Insufficient cell number- Incomplete dye loading- Optimize cell seeding density.- Ensure proper incubation time and temperature for dye loading.

Conclusion

This application note provides a reliable and reproducible method for assessing the activity of Elabela(19-32) through a cell-based calcium mobilization assay. This protocol can be adapted for high-throughput screening of compound libraries to identify novel agonists or antagonists of the Elabela-APJ signaling pathway, thereby facilitating drug discovery efforts in the context of cardiovascular and other related diseases.

References

Elabela(19-32) ELISA Kit for Plasma Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elabela (ELA), also known as Apelin Receptor Early Endogenous Ligand (APELA) or Toddler, is a recently identified peptide hormone that plays a critical role in various physiological processes.[1] The mature ELA peptide can be processed into several smaller, bioactive fragments, including ELA(19-32). This fragment has been shown to be a potent endogenous ligand for the Apelin Receptor (APJ), a G protein-coupled receptor.[2][3] Activation of the APJ receptor by Elabela(19-32) triggers downstream signaling pathways, such as the PI3K/AKT pathway, which are crucial for cardiovascular development and homeostasis.[1] Dysregulation of the Elabela-APJ signaling axis has been implicated in a range of cardiovascular diseases, including hypertension and heart failure, making Elabela a promising biomarker and therapeutic target in drug development.[4] This document provides detailed application notes and a comprehensive protocol for the quantification of Elabela(19-32) in human plasma samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Application Notes

Relevance in Cardiovascular Research

Circulating levels of Elabela have been shown to be altered in various cardiovascular pathologies. For instance, some studies have reported lower plasma Elabela levels in patients with hypertension.[4] The Elabela/apelin-APJ axis is known to play a role in blood pressure regulation.[4] Therefore, quantifying plasma Elabela(19-32) can provide valuable insights into the pathophysiology of hypertension and may serve as a biomarker for disease severity and therapeutic response.

Potential as a Biomarker in Drug Development

The involvement of the Elabela-APJ signaling pathway in cardiovascular function and disease makes it an attractive target for novel drug discovery programs.[4][5] Monitoring changes in plasma Elabela(19-32) levels in response to therapeutic interventions can aid in assessing drug efficacy and target engagement. Furthermore, baseline Elabela(19-32) levels could potentially be used to stratify patient populations in clinical trials, leading to more personalized medicine approaches.

Considerations for Sample Handling

Accurate quantification of Elabela(19-32) is highly dependent on proper sample collection and handling. It is crucial to minimize proteolytic degradation of the peptide. Some studies suggest that for certain commercial ELISA kits, a peptide extraction step from plasma samples may be necessary to ensure accurate measurement of specific Elabela fragments and to avoid ambiguous findings.[6] Researchers should validate their sample preparation method to ensure consistency and reliability of the results.

Elabela(19-32) Signaling Pathway

Elabela(19-32) binds to the Apelin Receptor (APJ), a G protein-coupled receptor. This binding can initiate multiple downstream signaling cascades, including the Gαi1 and β-arrestin-2 pathways.[2][3] A key pathway activated by Elabela is the PI3K/AKT pathway, which is involved in cell survival, proliferation, and angiogenesis.

Elabela_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects Elabela(19-32) Elabela(19-32) APJ APJ Receptor Elabela(19-32)->APJ Binds to G_protein G-protein APJ->G_protein Activates beta_arrestin β-arrestin APJ->beta_arrestin Recruits PI3K PI3K G_protein->PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Angiogenesis Angiogenesis AKT->Angiogenesis Vasodilation Vasodilation AKT->Vasodilation ERK ERK1/2 beta_arrestin->ERK ERK->Cell_Survival

Caption: Elabela(19-32) signaling cascade via the APJ receptor.

Experimental Protocol: Elabela(19-32) Sandwich ELISA

This protocol is a representative example for the quantitative determination of human Elabela(19-32) in plasma. Users should always refer to the specific manual provided with their ELISA kit.

Principle of the Assay

This assay employs the quantitative sandwich enzyme immunoassay technique.[7][8] An antibody specific for Elabela is pre-coated onto a microplate.[7][8] Standards and samples are pipetted into the wells, and any Elabela present is bound by the immobilized antibody.[7] After washing away any unbound substances, a biotin-conjugated antibody specific for Elabela is added to the wells.[7][8] Following a wash to remove any unbound biotin-conjugated antibody, streptavidin conjugated to Horseradish Peroxidase (HRP) is added.[8] After a final wash, a substrate solution is added, and color develops in proportion to the amount of Elabela bound in the initial step. The color development is stopped, and the intensity of the color is measured.[9]

Materials and Reagents
  • Elabela(19-32) ELISA Kit (96-well plate, standards, detection antibody, etc.)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Wash buffer (as provided or prepared from concentrate)

  • Substrate solution

  • Stop solution

  • Vortex mixer

  • Centrifuge

Sample Collection and Storage
  • Plasma Collection: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[10][11]

  • Centrifugation: Centrifuge the samples at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[10][12]

  • Aliquoting and Storage: Immediately collect the plasma supernatant. Assay immediately or aliquot and store samples at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[10][12]

Assay Procedure

ELISA_Workflow start Start prep_reagents Prepare Reagents, Standards, and Samples start->prep_reagents add_samples Add 100 µL of Standard or Sample to each well prep_reagents->add_samples incubate1 Incubate for 90 min at 37°C add_samples->incubate1 wash1 Wash plate 2 times incubate1->wash1 add_biotin_ab Add 100 µL of Biotinylated Detection Antibody wash1->add_biotin_ab incubate2 Incubate for 60 min at 37°C add_biotin_ab->incubate2 wash2 Wash plate 3 times incubate2->wash2 add_sabc Add 100 µL of SABC Working Solution wash2->add_sabc incubate3 Incubate for 30 min at 37°C add_sabc->incubate3 wash3 Wash plate 5 times incubate3->wash3 add_tmb Add 90 µL of TMB Substrate wash3->add_tmb incubate4 Incubate for 10-20 min at 37°C in the dark add_tmb->incubate4 add_stop Add 50 µL of Stop Solution incubate4->add_stop read_plate Read absorbance at 450 nm within 5 minutes add_stop->read_plate end End read_plate->end

Caption: A typical workflow for a sandwich ELISA protocol.

  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare standards and working solutions according to the kit manual.

  • Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells.

  • Incubation: Cover the plate and incubate for 90 minutes at 37°C.[8]

  • First Wash: Aspirate the liquid from each well and wash the plate two times with wash buffer.[8]

  • Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.[8]

  • Second Incubation: Cover the plate and incubate for 60 minutes at 37°C.[8]

  • Second Wash: Aspirate and wash the plate three times.[8]

  • Add SABC Solution: Add 100 µL of Streptavidin-HRP Conjugate (SABC) working solution to each well.[8]

  • Third Incubation: Cover the plate and incubate for 30 minutes at 37°C.[8]

  • Third Wash: Aspirate and wash the plate five times.[8]

  • Substrate Incubation: Add 90 µL of TMB substrate to each well. Incubate for 10-20 minutes at 37°C in the dark.[8]

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[8]

  • Read Plate: Read the optical density (OD) of each well at 450 nm within 5 minutes.

Data Analysis
  • Calculate the mean absorbance for each set of duplicate standards and samples.

  • Subtract the mean zero standard OD from all other readings.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

  • Use the standard curve to determine the concentration of Elabela(19-32) in the samples.

  • If samples were diluted, the concentration read from the standard curve must be multiplied by the dilution factor.

Performance Characteristics

The following tables summarize the performance characteristics of a representative Human Elabela ELISA kit. Data is compiled from commercially available kit manuals.

Table 1: Assay Performance

ParameterValueReference
Assay TypeSandwich ELISA[7]
Sample TypeSerum, Plasma[7][8]
Detection Range31.25 - 2000 pg/mL[7][8]
Sensitivity18.75 pg/mL[7][8]
Assay Time~4 hours[7][8]

Table 2: Precision

Intra-Assay Precision (CV%) Inter-Assay Precision (CV%) Reference
Kit 1 < 8%< 10%[7]
Kit 2 < 8%< 10%[12]
Kit 3 < 5.64%< 5.96%[8]

Intra-assay precision was determined by testing samples with low, medium, and high concentrations of Elabela 20 times on the same plate. Inter-assay precision was assessed by testing the same samples in 20 separate assays.[8]

Table 3: Recovery

Sample TypeRecovery Range (%) Average Recovery (%) Reference
Serum89 - 10395[8]
EDTA Plasma88 - 10294[8]
Heparin Plasma85 - 10195[8]

Recovery was determined by spiking serum and plasma samples with known concentrations of Elabela.

Table 4: Linearity

Sample Type1:2 Dilution (%) 1:4 Dilution (%) 1:8 Dilution (%) Reference
Serum90 - 10589 - 10189 - 98[8]
EDTA Plasma88 - 9983 - 10085 - 99[8]
Heparin Plasma86 - 9684 - 9683 - 100[8]

Linearity was assessed by serially diluting spiked samples and comparing the measured values to the expected concentrations.

References

Application Notes and Protocols for Elabela (19-32) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elabela (ELA), also known as Toddler, is a recently identified endogenous peptide hormone that plays a crucial role in various physiological processes, particularly in cardiovascular development and function. Elabela (19-32) is a biologically active fragment of the full-length Elabela-32 peptide. It acts as an agonist for the apelin receptor (APJ), a G protein-coupled receptor, thereby activating downstream signaling pathways.[1][2][3][4] Proper dissolution and storage of Elabela (19-32) are critical for maintaining its biological activity and ensuring the reproducibility of experimental results. These application notes provide detailed protocols for the dissolution and storage of Elabela (19-32) peptide, along with a summary of its signaling pathway.

Data Presentation: Solubility and Storage Recommendations

The following tables summarize the key quantitative data for the dissolution and storage of Elabela (19-32) peptide based on information from various suppliers and research articles.

Table 1: Solubility of Elabela (19-32) Peptide

SolventReported SolubilityNotes
Water (H₂O)1 mg/mL to 100 mg/mLSonication may be required to aid dissolution.[3][5] The presence of Trifluoroacetate (TFA) salts from synthesis can enhance solubility in aqueous solutions.[4]
DMSOInquire with supplierWhile not the primary recommended solvent, some suppliers may provide DMSO solubility data.

Table 2: Recommended Storage Conditions for Elabela (19-32) Peptide

FormStorage TemperatureDurationNotes
Lyophilized Powder-80°C2 yearsSealed from moisture.
-20°C1 yearSealed from moisture.[3]
Room TemperatureDays to weeksFor short-term storage, but colder temperatures are preferred for long-term stability.
Reconstituted Solution-80°CUp to 6 monthsIn a sterile buffer at pH 5-6. Avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthIn a sterile buffer at pH 5-6.[3] Avoid repeated freeze-thaw cycles.
4°CShort-termFor immediate use.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Elabela (19-32) Peptide

This protocol outlines the steps for dissolving the lyophilized Elabela (19-32) peptide to prepare a stock solution.

Materials:

  • Lyophilized Elabela (19-32) peptide vial

  • Sterile, nuclease-free water or sterile 0.1% acetic acid solution

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Personal protective equipment (lab coat, gloves, safety glasses)

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.

  • Solvent Addition: Using a sterile pipette tip, add the desired volume of sterile water or 0.1% acetic acid to the vial. The volume will depend on the desired final concentration of the stock solution. For example, to make a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.

  • Initial Dissolution: Gently swirl the vial or pipette the solution up and down to facilitate dissolution. Avoid vigorous shaking, as this can cause the peptide to aggregate or degrade.

  • Complete Dissolution (if necessary): If the peptide does not fully dissolve with gentle mixing, the following steps can be taken:

    • Vortexing: Vortex the solution at a low to medium speed for a few seconds.

    • Sonication: If visible particles remain, place the vial in an ultrasonic water bath for short intervals (1-2 minutes) until the solution is clear.[3][5] Monitor the vial to prevent excessive heating.

  • Aliquoting: Once the peptide is completely dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This will minimize the number of freeze-thaw cycles, which can degrade the peptide over time.

  • Storage: Immediately store the aliquots at -20°C or -80°C for long-term storage. Refer to Table 2 for recommended storage durations.

Protocol 2: Long-Term Storage of Elabela (19-32) Peptide

Proper storage is essential to maintain the integrity and biological activity of the peptide.

For Lyophilized Peptide:

  • Store the unopened vial in a desiccator at -20°C or -80°C.

  • Keep the vial tightly sealed to prevent moisture absorption.

  • Protect from light.

For Reconstituted Peptide Solutions:

  • Store aliquots in tightly sealed polypropylene tubes at -20°C or -80°C.

  • Avoid using frost-free freezers, as the temperature fluctuations during the defrost cycles can degrade the peptide.

  • When using a stored aliquot, thaw it on ice and use it immediately.

  • Discard any unused portion of a thawed aliquot to avoid degradation from repeated freeze-thaw cycles.

Mandatory Visualizations

Elabela (19-32) Signaling Pathway

Elabela (19-32) binds to the apelin receptor (APJ), a G protein-coupled receptor. This interaction primarily activates the Gαi1 and β-arrestin-2 signaling pathways.[1][2][3] Activation of these pathways leads to downstream cellular responses, including receptor internalization.

Elabela_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Elabela (19-32) Elabela (19-32) APJ APJ Receptor Elabela (19-32)->APJ Binds to Gai1 Gαi1 APJ->Gai1 Activates b_arrestin2 β-arrestin-2 APJ->b_arrestin2 Activates Downstream Downstream Cellular Responses Gai1->Downstream b_arrestin2->Downstream Internalization Receptor Internalization b_arrestin2->Internalization

Caption: Elabela (19-32) signaling through the APJ receptor.

Experimental Workflow: Peptide Reconstitution and Aliquoting

The following workflow diagram illustrates the key steps for the proper reconstitution and storage of Elabela (19-32) peptide.

Peptide_Reconstitution_Workflow start Start equilibrate Equilibrate Lyophilized Peptide to Room Temp start->equilibrate add_solvent Add Sterile Solvent (e.g., Water) equilibrate->add_solvent dissolve Gently Mix to Dissolve add_solvent->dissolve check_solubility Completely Dissolved? dissolve->check_solubility sonicate Optional: Sonicate to Aid Dissolution check_solubility->sonicate No aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes sonicate->dissolve store Store at -20°C or -80°C aliquot->store end_exp Ready for Experiment store->end_exp

Caption: Workflow for Elabela (19-32) reconstitution.

References

Application Note: Elabela(19-32) Apelin Receptor (APJ) Binding Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Elabela (ELA), also known as Toddler or Apela, is a recently identified endogenous peptide hormone that, along with apelin, serves as a ligand for the apelin receptor (APJ).[1][2][3] The APJ receptor is a G protein-coupled receptor (GPCR) involved in various physiological processes, including cardiovascular development and function.[1][3] Elabela(19-32) is a bioactive C-terminal fragment of the full-length Elabela-32 peptide.[4][5] It has been shown to bind to the APJ receptor with high affinity, activating downstream signaling pathways and eliciting physiological responses such as changes in blood pressure and cardiac contractility.[4][5] This application note provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of Elabela(19-32) with the human APJ receptor.

Principle of the Assay This protocol describes a competitive radioligand binding assay, which is considered the gold standard for measuring the affinity of a ligand for its receptor.[6] The assay quantifies the ability of an unlabeled "cold" ligand, Elabela(19-32), to compete with a "hot" radiolabeled ligand for binding to the APJ receptor in a membrane preparation. The displacement of the radioligand is measured at various concentrations of the unlabeled test compound, allowing for the determination of its binding affinity (Ki). A commonly used radioligand for the APJ receptor is [¹²⁵I]-apelin-13, as both apelin and Elabela bind to the same receptor.[7][8]

Elabela-APJ Signaling Pathway Upon binding to the APJ receptor, Elabela(19-32) initiates downstream signaling cascades primarily through the Gαi and β-arrestin pathways.[4][5] Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Concurrently, the receptor can signal through β-arrestin, leading to receptor internalization and activation of other pathways, such as the ERK1/2 (MAPK) and PI3K/Akt pathways, which are involved in cell growth and survival.[2][10][11]

Elabela_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APJ APJ Receptor G_protein Gαi/βγ APJ->G_protein Activates B_Arrestin β-Arrestin APJ->B_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces ELA Elabela(19-32) ELA->APJ Binds PI3K PI3K B_Arrestin->PI3K Activates ERK ERK1/2 B_Arrestin->ERK Activates Akt Akt PI3K->Akt Response Cellular Responses (Growth, Survival, Proliferation) Akt->Response ERK->Response

Caption: Elabela(19-32) signaling through the APJ receptor.

Experimental Protocols

Materials and Reagents

  • Test Compound: Elabela(19-32) peptide

  • Radioligand: [¹²⁵I]-apelin-13 (Specific Activity ~2200 Ci/mmol)

  • Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human APJ receptor (CHO-APJ or HEK-APJ).

  • Unlabeled Competitor (for non-specific binding): [Pyr¹]apelin-13 or a high concentration of unlabeled Elabela(19-32).

  • Buffers:

    • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail.

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[7]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

  • Equipment and Consumables:

    • 96-well plates

    • Glass fiber filters (GF/C or GF/B)

    • Polyethyleneimine (PEI), 0.3% solution

    • Vacuum filtration manifold (e.g., FilterMate™ harvester)

    • Scintillation vials or plates

    • Scintillation cocktail (e.g., Betaplate Scint)

    • Scintillation counter (e.g., MicroBeta counter)

    • Homogenizer and centrifuge

Experimental Workflow

The overall workflow consists of preparing the receptor source, setting up the binding reaction, separating bound from free ligand, and quantifying the results.

Binding_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis node_style node_style start_end_style start_end_style process_style process_style output_style output_style A Culture APJ-expressing cells B Homogenize cells & centrifuge A->B C Prepare & store cell membranes B->C D Set up 96-well plate (Total, NSB, Competition) C->D E Add membranes, radioligand, & Elabela(19-32) D->E F Incubate to reach equilibrium (e.g., 60 min at 30°C) E->F G Rapid vacuum filtration (Separate bound from free) F->G H Wash filters & dry G->H I Add scintillation cocktail & count H->I J Calculate specific binding I->J K Plot competition curve J->K L Determine IC₅₀ and Ki values K->L

Caption: Workflow for the Elabela(19-32) competitive binding assay.

Protocol 1: Membrane Preparation

This protocol is adapted from standard procedures for GPCR membrane preparation.[12]

  • Cell Harvesting: Grow CHO-APJ or HEK-APJ cells to confluence. Wash the cells twice with ice-cold PBS and scrape them into a centrifuge tube.

  • Lysis: Pellet the cells by centrifugation (e.g., 1000 x g for 5 min). Resuspend the pellet in 20 volumes of ice-cold Lysis Buffer.

  • Homogenization: Homogenize the cell suspension on ice.

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in Binding Buffer (optionally with 10% sucrose (B13894) as a cryoprotectant).

  • Quantification & Storage: Determine the protein concentration using a BCA or Bradford assay. Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay
  • Filter Preparation: Pre-soak the glass fiber filter plates in 0.3% PEI for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.

  • Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[12] Prepare wells in triplicate for:

    • Total Binding: 150 µL membranes + 50 µL Binding Buffer + 50 µL radioligand.

    • Non-Specific Binding (NSB): 150 µL membranes + 50 µL unlabeled competitor (e.g., 5 µM [Pyr¹]apelin-13) + 50 µL radioligand.[7]

    • Competition: 150 µL membranes + 50 µL Elabela(19-32) (at various concentrations, e.g., 1 pM to 1 µM) + 50 µL radioligand.

  • Reagent Preparation:

    • Thaw the membrane preparation on ice and dilute to the desired final concentration (e.g., 10-20 µg protein/well) in ice-cold Binding Buffer.

    • Dilute the [¹²⁵I]-apelin-13 in Binding Buffer to a final concentration near its Kd value (e.g., 0.1 nM).[7]

    • Prepare serial dilutions of Elabela(19-32) in Binding Buffer.

  • Incubation: Add the reagents to the wells as described in step 2. Incubate the plate for 60-90 minutes at 30°C or room temperature with gentle agitation to allow the binding to reach equilibrium.[7][12]

  • Filtration: Terminate the incubation by rapid vacuum filtration onto the pre-soaked filter plate using a cell harvester.

  • Washing: Quickly wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.

  • Drying and Counting: Dry the filter mat for at least 30 minutes at 50°C.[12] Add scintillation cocktail and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve:

    • Calculate the percentage of specific binding at each concentration of Elabela(19-32).

    • Plot the percent specific binding against the log concentration of Elabela(19-32).

  • Determine IC₅₀:

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of Elabela(19-32) that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[12] Ki = IC₅₀ / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the APJ receptor.

Data Presentation: Expected Binding and Functional Parameters

The following table summarizes quantitative data for Elabela(19-32) and related ligands from published literature, providing expected values for comparison.

LigandParameterValueReceptor/Cell SystemReference
Elabela(19-32) Ki (Binding Affinity) 0.93 nM Human APJ[4]
Elabela(19-32) EC₅₀ (Gαi1 Activation) 8.6 nM Human APJ[4]
Elabela(19-32) EC₅₀ (β-arrestin-2) 166 nM Human APJ[4]
[Pyr¹]apelin-13pKi (Binding Affinity)10.05 ± 0.11Human Heart Homogenate[7]
Elabela-32Ki (Binding Affinity)1.343 nMHEK293/APJ[8]
Elabela-21Ki (Binding Affinity)4.364 nMHEK293/APJ[8]

References

Application Notes and Protocols for Elabela(19-32) in Hypertension Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elabela (ELA), a recently identified endogenous peptide ligand for the apelin receptor (APJ), has emerged as a promising therapeutic target in cardiovascular diseases.[1][2] The bioactive fragment, Elabela(19-32), has been shown to exert potent cardiovascular effects, including the reduction of arterial pressure and positive inotropic actions on the heart.[1][3][4][5][6] These application notes provide a comprehensive overview of the use of Elabela(19-32) in preclinical hypertension research models, detailing its mechanism of action, experimental protocols, and key quantitative data.

Mechanism of Action

Elabela(19-32) binds to the APJ, a G protein-coupled receptor, activating downstream signaling pathways that lead to its cardiovascular effects.[1][3][4][5][6] Key aspects of its mechanism include:

  • APJ Receptor Binding: Elabela(19-32) is an active fragment of ELA that binds to the apelin receptor (APJ).[3][4]

  • Gαi1 and β-arrestin-2 Signaling: Upon binding to the APJ receptor, Elabela(19-32) activates the Gαi1 and β-arrestin-2 signaling pathways.[1][3][4][5][6] The activation of these pathways has EC50 values of 8.6 nM and 166 nM, respectively.[3][4]

  • Cardiovascular Effects: This signaling cascade leads to the reduction of arterial pressure and exerts positive inotropic effects on the heart.[1][3][4][5][6]

  • Counter-regulation of the Renin-Angiotensin System (RAS): Elabela has been shown to counter-regulate the renin-angiotensin system (RAS), a key pathway in blood pressure control. In salt-loaded spontaneously hypertensive rats (SHR), chronic Elabela infusion normalizes the gene expression of angiotensin-converting enzyme (ACE) in the heart and kidneys, while increasing the expression of ACE2 and neprilysin in the heart.[7] This shift in the ACE/ACE2 balance contributes to its antihypertensive effects.[7][8]

Signaling Pathway

The following diagram illustrates the signaling pathway of Elabela(19-32) through the APJ receptor.

Elabela_Signaling cluster_membrane Cell Membrane APJ APJ Receptor Gai1 Gαi1 APJ->Gai1 Activates B_arrestin β-arrestin-2 APJ->B_arrestin Activates ELA Elabela(19-32) ELA->APJ Binds AC Adenylyl Cyclase Gai1->AC Inhibits ERK12 ↑ p-ERK1/2 B_arrestin->ERK12 cAMP ↓ cAMP AC->cAMP Vasodilation Vasodilation cAMP->Vasodilation Positive_Inotropy Positive Inotropy ERK12->Positive_Inotropy Antihypertension Antihypertensive Effects Vasodilation->Antihypertension Positive_Inotropy->Antihypertension

Elabela(19-32) signaling pathway.

Quantitative Data from Preclinical Models

The following tables summarize the quantitative effects of Elabela(19-32) in various preclinical hypertension models.

Table 1: In Vitro Receptor Binding and Signaling

ParameterValueCell Line/SystemReference
Ki for APJ Receptor 0.93 nMRadioligand binding assay[3]
EC50 for Gαi1 Activation 8.6 nMG-protein activation assay[3][4]
EC50 for β-arrestin-2 Recruitment 166 nMβ-arrestin recruitment assay[3][4]
EC50 for Receptor Internalization 36 nMHEK293 cells expressing HA-hAPJ[3]

Table 2: Effects on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

TreatmentDoseDurationChange in Mean Arterial Pressure (MAP)Reference
Elabela 10 nmol/kg/hr6 weeksSignificant decrease, abolished high-salt induced hypertension[7][8]
Apelin-13 10 nmol/kg/hr6 weeksNo significant effect on high-salt induced hypertension[7][8]
Elabela-21 (intravenous) Not specifiedAcuteSignificantly decreased MAP[2]

Table 3: Effects on Cardiac Function in Rats

ParameterTreatmentModelEffectReference
Left Ventricular Developed Pressure (LVDP) Elabela(19-32) (0.001 to 0.3 nM)Langendorff perfused isolated rat heartEC50 of 1.5 pM for inducing changes in LVDP[3]
Cardiac Contractility ElabelaIsolated rat heartsIncreased contractility[2]
Cardiac Output ElabelaIn vivo ratIncreased cardiac output[9][10]
Ejection Fraction ElabelaIn vivo ratIncreased ejection fraction[9][10]

Experimental Protocols

Protocol 1: In Vivo Administration of Elabela(19-32) in Rats

This protocol describes the preparation and administration of Elabela(19-32) for in vivo studies in rats, such as for continuous infusion using osmotic pumps.

Materials:

  • Elabela(19-32) TFA salt

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Osmotic minipumps (e.g., Alzet)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of Elabela(19-32) in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the delivery vehicle, a more concentrated stock in DMSO (e.g., 25 mg/mL) can be made first.[11]

    • Ensure the peptide is fully dissolved by vortexing.

  • Vehicle Preparation (Example for ≥ 2.5 mg/mL):

    • In a sterile microcentrifuge tube, combine the following in order, mixing thoroughly after each addition:[11]

      • 10% DMSO (from the stock solution)

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • For a 1 mL final volume, this would be 100 µL of the Elabela(19-32) stock in DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.[11]

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[11]

  • Osmotic Pump Filling:

    • Following the manufacturer's instructions, fill the osmotic minipumps with the prepared Elabela(19-32) solution under sterile conditions.

  • Surgical Implantation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

    • Make a small subcutaneous incision on the back of the rat.

    • Implant the filled osmotic minipump subcutaneously.

    • Suture the incision.

    • Provide appropriate post-operative care, including analgesia.

Protocol 2: Measurement of Blood Pressure in Conscious Rats via Radiotelemetry

This protocol outlines the surgical implantation of a telemetry device and subsequent blood pressure monitoring.

Materials:

  • Telemetry transmitter with a pressure catheter (e.g., Data Sciences International)

  • Surgical instruments

  • Sutures

  • Tissue adhesive

  • Sterile gauze

  • Anesthetic machine

  • Telemetry receiver and data acquisition system

Procedure:

  • Transmitter Implantation:

    • Anesthetize the rat.

    • Make a midline abdominal incision to expose the abdominal aorta.[6]

    • Carefully isolate the abdominal aorta from the vena cava.

    • Insert the catheter of the telemetric device into the abdominal aorta and guide it upstream.[6]

    • Use tissue adhesive to secure the catheter and ensure hemostasis.[6]

    • Place the body of the transmitter in the abdominal cavity and suture it to the abdominal musculature.[6]

    • Close the abdominal incision with sutures.

    • Allow the animal to recover for at least 5-7 days post-surgery before starting measurements.[12]

  • Data Acquisition:

    • House the rat in a cage placed on a telemetry receiver plate.[12]

    • Activate the transmitter using a magnet.[6][12]

    • Record blood pressure and heart rate continuously or at specified intervals using the data acquisition software.[6]

Protocol 3: Assessment of Cardiac Function using Langendorff Isolated Perfused Heart

This ex vivo method allows for the direct assessment of Elabela(19-32)'s effects on cardiac contractility and hemodynamics.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (or similar physiological salt solution)

  • Cannulas and tubing

  • Pressure transducer

  • Data acquisition system

  • Surgical instruments

  • Heparin

Procedure:

  • Heart Isolation:

    • Anesthetize the rat and administer heparin to prevent blood clotting.

    • Perform a thoracotomy to expose the heart.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation and Perfusion:

    • Identify the aorta and carefully cannulate it with an aortic cannula connected to the Langendorff apparatus.

    • Immediately initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit buffer at a constant pressure or flow.

  • Measurement of Cardiac Parameters:

    • Insert a balloon connected to a pressure transducer into the left ventricle to measure left ventricular pressure.

    • Allow the heart to stabilize for a baseline period.

    • Introduce Elabela(19-32) into the perfusate at desired concentrations.

    • Record changes in left ventricular developed pressure (LVDP), heart rate, and coronary flow.

Protocol 4: Quantification of ACE and ACE2 Gene Expression in Rat Heart Tissue by qRT-PCR

This protocol details the steps for measuring changes in the expression of key RAS components in response to Elabela(19-32) treatment.

Materials:

  • Rat heart tissue

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for ACE, ACE2, and a reference gene (e.g., GAPDH, HPRT)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Homogenize a small piece of frozen rat heart tissue in an appropriate lysis buffer from an RNA extraction kit.

    • Follow the manufacturer's protocol to extract total RNA.

    • Assess RNA quality and quantity using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for ACE, ACE2, and the reference gene.

    • Perform the qPCR using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.

    • Analyze the results using the 2-ΔΔCT method to determine the relative gene expression levels, normalized to the reference gene.[13]

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating Elabela(19-32) in a hypertension model and the logical relationship between its administration and the expected outcomes.

Experimental_Workflow Animal_Model Select Animal Model (e.g., SHR) ELA_Prep Prepare Elabela(19-32) for In Vivo Administration Animal_Model->ELA_Prep Telemetry Implant Telemetry Device Animal_Model->Telemetry Osmotic_Pump Implant Osmotic Pump with Elabela(19-32) ELA_Prep->Osmotic_Pump Telemetry->Osmotic_Pump BP_Monitoring Monitor Blood Pressure and Heart Rate Osmotic_Pump->BP_Monitoring Tissue_Harvest Harvest Heart and Kidney Tissue BP_Monitoring->Tissue_Harvest Gene_Expression Analyze Gene Expression (qRT-PCR for ACE/ACE2) Tissue_Harvest->Gene_Expression Data_Analysis Data Analysis and Interpretation Gene_Expression->Data_Analysis

In vivo experimental workflow.

Logical_Relationship ELA_Admin Elabela(19-32) Administration APJ_Activation APJ Receptor Activation ELA_Admin->APJ_Activation RAS_Modulation Modulation of RAS (↓ACE / ↑ACE2) APJ_Activation->RAS_Modulation Cardiovascular_Effects Direct Cardiovascular Effects APJ_Activation->Cardiovascular_Effects BP_Reduction Blood Pressure Reduction RAS_Modulation->BP_Reduction Cardiovascular_Effects->BP_Reduction Improved_Cardiac_Function Improved Cardiac Function Cardiovascular_Effects->Improved_Cardiac_Function

Logical relationship of Elabela(19-32) action.

References

Application Notes and Protocols: Measuring Elabela(19-32) Effects on Cardiac Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elabela (ELA), also known as Apela or Toddler, is a recently discovered endogenous peptide hormone that plays a crucial role in cardiovascular development and function.[1][2][3] Acting as a ligand for the G-protein coupled apelin receptor (APJ), ELA exhibits a range of physiological effects, including the regulation of blood pressure and cardiac contractility.[4][5][6] The bioactive fragment, Elabela(19-32), has been shown to retain the potent cardiovascular activities of the full-length peptide, making it a molecule of significant interest for therapeutic development.[7][8][9]

These application notes provide detailed protocols for assessing the effects of Elabela(19-32) on cardiac contractility using established ex vivo, in vivo, and in vitro methodologies. The provided information is intended to guide researchers in designing and executing experiments to elucidate the inotropic properties of this promising peptide.

Mechanism of Action: Elabela Signaling in Cardiomyocytes

Elabela binds to the APJ receptor, a class A G-protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events that ultimately modulate cardiac contractility.[5][10] Upon binding, ELA can activate both G-protein dependent and β-arrestin dependent pathways.[4][11][12]

Key signaling pathways implicated in ELA's positive inotropic effects include:

  • Gαi-mediated pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4][5][13]

  • ERK1/2 Activation: Elabela has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a pathway known to be involved in cardiomyocyte function.[4][9][13][14]

  • PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling cascade, a critical regulator of cell survival and function, has also been shown to be activated by Elabela, contributing to its cardioprotective effects.[10]

  • β-arrestin Pathway: Elabela can also signal through β-arrestin pathways, which can independently influence downstream cellular responses.[4][12]

The interplay of these pathways results in an increase in the force of contraction of the heart muscle.

Elabela_Signaling_Pathway cluster_membrane Cell Membrane APJ APJ Receptor G_protein Gαi/βγ APJ->G_protein Activates beta_arrestin β-arrestin APJ->beta_arrestin Recruits ELA Elabela(19-32) ELA->APJ Binds AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates ERK ERK1/2 beta_arrestin->ERK Activates cAMP ↓ cAMP Contractility ↑ Cardiac Contractility cAMP->Contractility Modulates AKT AKT PI3K->AKT Activates AKT->Contractility ERK->Contractility

Caption: Elabela(19-32) signaling pathway in cardiomyocytes.

Data Presentation: Quantitative Effects of Elabela on Cardiac Contractility

The following tables summarize the reported effects of Elabela on key parameters of cardiac contractility.

Table 1: In Vivo Effects of Elabela on Cardiac Function in Rats

ParameterTreatmentDoseChange from Baseline/ControlReference
Left Ventricular Ejection Fraction (LVEF) ELA-3220 nmol+10.3 ± 0.7%[15]
ELA-32150 nmol+13.5 ± 1.7%[15]
Right Ventricular Ejection Fraction (RVEF) ELA-3220 nmol+8.0 ± 1.5%[15]
ELA-32150 nmol+9.0 ± 1.8%[15]
Cardiac Output (CO) ELA-3220 nmolIncreased[15]
ELA-32150 nmolIncreased[15]
Fractional Shortening (FS) Elabela10 nmol/kg/hrSignificantly improved[16][17]

Table 2: Ex Vivo Effects of Elabela(19-32) on Isolated Rat Heart

ParameterTreatmentObservationReference
Left Ventricular Developed Pressure (LVDP) ELA(19-32)Increased[7]
Positive Inotropic Effect ELA(19-32)Exerted positive inotropic effects[7][18]

Experimental Protocols

The following are detailed protocols for assessing the effects of Elabela(19-32) on cardiac contractility.

Protocol 1: Ex Vivo Assessment using the Langendorff Isolated Heart Preparation

This protocol allows for the assessment of cardiac contractility in an isolated heart, free from systemic neurohumoral influences.

Langendorff_Workflow cluster_prep Heart Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Anesthetize Animal A2 Excise Heart A1->A2 A3 Retrograde Perfusion via Aorta A2->A3 B1 Stabilization Period A3->B1 Mount on Langendorff Apparatus B2 Baseline Recording B1->B2 B3 Administer Elabela(19-32) B2->B3 B4 Record Contractility Parameters B3->B4 C1 Measure LVDP, +dP/dt_max, -dP/dt_max B4->C1 Analyze Data C2 Dose-Response Curve Generation C1->C2

References

Troubleshooting & Optimization

Elabela (19-32) Peptide Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of the Elabela (19-32) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of Elabela (ELA)-32 and its fragments in biological matrices?

A1: The stability of Elabela peptides is highly dependent on the biological matrix. ELA-32 has a relatively slow degradation rate in human plasma, with a half-life of approximately 47.2 minutes. In contrast, its degradation is significantly more rapid in kidney homogenates, where the half-life is less than a minute (around 44.2 seconds).[1][2][3][4][5] This rapid degradation in kidney tissue suggests a significant role for renal enzymes in its metabolism. The ELA(19-32) fragment is reported to be rapidly metabolized in rat plasma, with a half-life of less than 2 minutes.[6]

Q2: What are the primary degradation products of ELA-32?

A2: In human plasma, ELA-32 is cleaved into several smaller, potentially bioactive fragments. The most prominent metabolites identified include ELA-20, ELA-19, ELA-16, and ELA-11.[1][2][3][4][5] The formation of ELA-16 and ELA-11 has been noted as major metabolic pathways.[1][5] Interestingly, the four C-terminal amino acid residues, which are critical for receptor binding, are often preserved in these initial degradation products.[1]

Q3: Which enzymes are responsible for the degradation of Elabela peptides?

A3: The degradation of Elabela peptides is mediated by various proteases. Furins have been proposed as proteases capable of cleaving the ELA precursor into its mature forms, such as ELA-21 and ELA-11, by targeting conserved di-arginine motifs.[7][8][9] Unlike apelin peptides, which are known substrates for Angiotensin-Converting Enzyme 2 (ACE2) and neprilysin, Elabela shows greater resistance to degradation by these enzymes.[10][11] This resistance may contribute to its distinct pharmacokinetic profile compared to apelin.

Q4: How should I properly handle and store my Elabela (19-32) peptide to ensure its stability?

A4: Proper handling and storage are critical for maintaining the integrity of your Elabela (19-32) peptide.

  • Lyophilized Peptide: For long-term storage, lyophilized peptides should be kept at -80°C.[12][13] For short-term storage (days to weeks), -20°C is acceptable.[12][14][15] It is crucial to store the peptide in a tightly sealed, desiccated container to prevent moisture absorption, which can significantly decrease long-term stability.[12][14][16] Before opening, the vial should be allowed to equilibrate to room temperature to minimize condensation.[14][15]

  • Peptide in Solution: The shelf-life of peptides in solution is limited.[15][16] For short-term use (up to a week), solutions can be stored at 4°C.[14] For longer-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[13][14][15] Use sterile, low-pH buffers (pH 5-6) for reconstitution to prolong storage life.[12][15]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of peptide activity in experiments. Improper storage leading to degradation.Review storage conditions. For lyophilized peptides, ensure storage at -20°C or -80°C in a desiccated environment.[12][13] For solutions, use aliquots to avoid freeze-thaw cycles and store at -20°C or below.[14][15]
Contamination of stock solution.Use sterile buffers for reconstitution and handle with appropriate sterile techniques. Filter-sterilize the working solution if necessary.[6]
Peptide oxidation.For peptides containing cysteine, methionine, or tryptophan, which are prone to oxidation, consider purging the vial with an inert gas like nitrogen or argon before sealing.[14]
Inconsistent experimental results. Inaccurate peptide concentration due to moisture absorption.Allow the lyophilized peptide vial to reach room temperature before opening to prevent condensation.[14][15][16]
Rapid degradation in the experimental system.Be aware of the peptide's short half-life, especially in enzyme-rich environments like kidney homogenates.[1][2][3][4][5] Consider using protease inhibitors if appropriate for the experimental design.
Difficulty dissolving the peptide. Incorrect solvent or pH.The solubility of a peptide is determined by its amino acid composition. For Elabela, which has basic residues, dissolving in sterile distilled water or a slightly acidic buffer (e.g., 0.1% acetic acid) is a good starting point.[14] If solubility issues persist, consult the manufacturer's specific recommendations.

Quantitative Data Summary

Table 1: In Vitro Half-Life of Elabela-32

Matrix Half-Life Reference
Human Plasma47.2 ± 5.7 min[1][2][3][4][5]
Human Kidney Homogenate44.2 ± 3 s[1][2][3][4][5]
Rat Plasma (ELA(19-32))< 2 min[6]

Table 2: Major In Vitro Metabolites of Elabela-32 in Human Plasma

Metabolite Significance Reference
ELA-19Identified as a key fragment.[1][2][3][4][5]
ELA-16A potentially more stable and biologically relevant fragment.[1][2][3][4][5]
ELA-11A major metabolite.[1][2][3][4][5]
ELA-20Identified as an important fragment with potential biological activity.[1][2][3][4][5]

Experimental Protocols

Protocol: In Vitro Stability Assay of Elabela (19-32) in Plasma

This protocol is adapted from methodologies described for ELA-32 stability assessment.[1][2][3][4][5]

1. Materials:

  • Elabela (19-32) peptide
  • Human plasma (or other relevant species)
  • Incubator or water bath at 37°C
  • Reaction termination solution (e.g., ice-cold 6 M guanidine (B92328) hydrochloride)
  • Solid-phase extraction (SPE) cartridges for peptide cleanup
  • LC-MS/MS system for analysis

2. Procedure:

  • Pre-warm the plasma samples to 37°C.
  • Prepare a stock solution of Elabela (19-32) in an appropriate sterile buffer.
  • Initiate the reaction by adding Elabela (19-32) to the plasma to achieve the desired final concentration (e.g., 5 µg/mL).
  • At designated time points (e.g., 0, 2, 5, 10, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
  • Immediately terminate the enzymatic reaction by adding the aliquot to the ice-cold termination solution.
  • Process the samples to precipitate proteins and extract the peptides using SPE.
  • Analyze the extracted peptides via LC-MS/MS to quantify the remaining parent peptide and identify degradation products.
  • Calculate the half-life by plotting the percentage of remaining peptide against time.

Visualizations

Signaling Pathways and Experimental Workflow

Elabela_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ELA(19-32) ELA(19-32) APJ APJ Receptor ELA(19-32)->APJ Binds Gai Gαi APJ->Gai Activates BetaArrestin β-Arrestin APJ->BetaArrestin Activates PI3K PI3K Gai->PI3K ERK ERK1/2 BetaArrestin->ERK AKT AKT PI3K->AKT Physiological_Effects Cardiovascular Effects, Cell Proliferation, etc. AKT->Physiological_Effects ERK->Physiological_Effects

Caption: Elabela (19-32) signaling pathway via the APJ receptor.

Stability_Assay_Workflow cluster_preparation Sample Preparation cluster_sampling Time-Course Sampling cluster_analysis Analysis Peptide Elabela (19-32) Mix Mix and Incubate at 37°C Peptide->Mix Plasma Plasma Plasma->Mix Timepoints Collect Aliquots at Time = 0, 2, 5... min Mix->Timepoints Quench Quench Reaction Timepoints->Quench SPE Solid-Phase Extraction Quench->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Quantify Parent Peptide & Identify Metabolites LCMS->Data

Caption: Workflow for in vitro peptide stability assay.

References

Improving solubility of Elabela(19-32) for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Elabela(19-32). This resource provides researchers, scientists, and drug development professionals with essential information for the successful use of Elabela(19-32) in experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is Elabela(19-32) and what is its primary mechanism of action?

A1: Elabela(19-32), also known as ELA-14, is a bioactive peptide fragment of the endogenous hormone Elabela.[1][2] It is a potent agonist for the Apelin Receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] Upon binding to APJ, Elabela(19-32) activates downstream signaling cascades, primarily through the Gαi1 and β-arrestin-2 pathways.[1][2][3] This activation leads to various physiological effects, including the regulation of cardiovascular function and cellular processes.[1][4]

Q2: How should I reconstitute and store Elabela(19-32)?

A2: For optimal performance, Elabela(19-32) should be reconstituted using a validated protocol. A general guideline is provided in the "Experimental Protocols" section below. Once reconstituted, stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Q3: What are the recommended solvents for Elabela(19-32)?

A3: The choice of solvent depends on the experimental application. Elabela(19-32) is soluble in water, DMSO, and various buffer systems.[1] For cell-based assays, dissolving in sterile Phosphate Buffered Saline (PBS) is a common practice.[6] For in vivo studies, formulations with co-solvents like DMSO and SBE-β-CD in saline can be used to achieve higher concentrations.[5] Please refer to the "Solubility Data" table for more detailed information.

Q4: I am observing precipitation or aggregation of my Elabela(19-32) solution. What should I do?

A4: Precipitation or aggregation can be due to several factors, including incorrect solvent, pH, or concentration. Please consult the "Troubleshooting Guide" for detailed steps on how to address this issue. Using sonication can often help to dissolve the peptide.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Solubility / Precipitation - Incorrect solvent- Concentration is too high- Improper pH of the buffer- Refer to the Solubility Data table to select an appropriate solvent.- Try dissolving in a small amount of DMSO first, then dilute with your aqueous buffer.- Use sonication to aid dissolution.- Ensure the pH of your buffer is compatible with the peptide.
Inconsistent Experimental Results - Peptide degradation- Improper storage- Inaccurate concentration- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store reconstituted peptide at -80°C for long-term stability.- Confirm the concentration of your stock solution using a validated method such as a BCA assay.
Low or No Biological Activity - Inactive peptide- Incorrect experimental setup- Ensure the peptide has been stored correctly and is within its shelf life.- Verify the expression of the Apelin Receptor (APJ) in your experimental system (e.g., cell line).- Optimize the concentration of Elabela(19-32) and incubation time for your specific assay.

Solubility Data

The solubility of Elabela(19-32) can vary depending on the solvent and any co-solvents used. The following table summarizes solubility data from various sources.

SolventConcentrationNotes
Water90 mg/mL[1]Sonication may be required to achieve this concentration.
DMSO≥ 2.5 mg/mL[5]Often used as a primary solvent before dilution in aqueous buffers.
PBS1 µM[6]A common solvent for in vitro cell-based assays. The peptide should be dissolved and sterilized by filtration.[6]
10% DMSO in 90% Saline with 20% SBE-β-CD≥ 2.5 mg/mL[5]A suitable formulation for in vivo experiments requiring higher concentrations.[5]

Experimental Protocols

1. Reconstitution of Elabela(19-32) for In Vitro Use

This protocol provides a general guideline for reconstituting lyophilized Elabela(19-32) for use in cell-based assays.

  • Materials:

    • Lyophilized Elabela(19-32) peptide

    • Sterile Phosphate Buffered Saline (PBS), pH 7.4

    • Sterile, low-protein binding microcentrifuge tubes

    • 0.22 µm sterile filter

  • Procedure:

    • Briefly centrifuge the vial of lyophilized Elabela(19-32) to ensure the powder is at the bottom.

    • Add the appropriate volume of sterile PBS to the vial to achieve the desired stock concentration (e.g., 1 mM).

    • Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.

    • Sterilize the peptide solution by passing it through a 0.22 µm sterile filter.

    • Aliquot the sterile stock solution into single-use, low-protein binding microcentrifuge tubes.

    • Store the aliquots at -80°C until use.

2. Protocol for In Vivo Administration in Rodent Models

This protocol is an example for the preparation and administration of Elabela(19-32) for in vivo studies in rats, based on published literature.

  • Materials:

    • Reconstituted sterile stock solution of Elabela(19-32)

    • Sterile saline (0.9% NaCl)

    • Appropriate syringes and needles for administration

  • Procedure:

    • On the day of the experiment, thaw an aliquot of the Elabela(19-32) stock solution.

    • Dilute the stock solution to the final desired concentration using sterile saline. A previously reported dosage for intraperitoneal injection in rats is 450 µg/kg.[7]

    • Administer the prepared solution to the animal via the desired route (e.g., intraperitoneal injection).

    • Ensure all animal procedures are performed in accordance with approved institutional animal care and use committee protocols.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway of Elabela(19-32) and a typical experimental workflow for its use.

Elabela_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Elabela(19-32) Elabela(19-32) APJ Apelin Receptor (APJ) Elabela(19-32)->APJ Binds to Gai1 Gαi1 APJ->Gai1 Activates beta_arrestin β-arrestin-2 APJ->beta_arrestin Recruits Downstream Downstream Signaling Cascades Gai1->Downstream beta_arrestin->Downstream

Caption: Elabela(19-32) signaling pathway via the Apelin Receptor (APJ).

Experimental_Workflow start Start reconstitute Reconstitute Lyophilized Elabela(19-32) start->reconstitute prepare Prepare Working Solution (e.g., dilute in PBS or saline) reconstitute->prepare in_vitro In Vitro Assay (e.g., cell culture treatment) prepare->in_vitro in_vivo In Vivo Experiment (e.g., administration to animal model) prepare->in_vivo analyze Analyze Results (e.g., Western blot, functional assays) in_vitro->analyze in_vivo->analyze end End analyze->end

Caption: General experimental workflow for using Elabela(19-32).

References

Technical Support Center: Optimizing Elabela (19-32) for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Elabela (19-32) for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Elabela (19-32) and what is its biological role?

Elabela (ELA), also known as Toddler or Apela, is a peptide hormone and a newly discovered endogenous ligand for the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2][3][4] The full-length mature peptide is ELA-32, and Elabela (19-32) is a biologically active fragment of this peptide.[2][5] ELA and its fragments play crucial roles in various physiological processes, including cardiovascular system development and function, angiogenesis, and fluid homeostasis.[2][3][4] ELA(19-32) has been shown to bind to the APJ receptor, activate downstream signaling pathways such as Gαi1 and β-arrestin-2, and induce physiological effects like reduced arterial pressure and positive inotropic effects on the heart.[2][5][6]

Q2: What is the typical concentration range for Elabela (19-32) in cell-based assays?

The optimal concentration of Elabela (19-32) is highly dependent on the specific cell type, the assay being performed, and the expression level of the APJ receptor. Based on published literature, effective concentrations can range from the picomolar to the micromolar range. For instance, in HEK293 cells expressing the human APJ receptor, ELA(19-32) has an EC50 of 36 nM for receptor internalization.[6] In signaling pathway activation assays, the EC50 for Gαi1 activation is 8.6 nM and for β-arrestin-2 recruitment is 166 nM.[6] For functional assays on isolated rat hearts, an EC50 as low as 1.5 pM has been reported for inducing changes in left ventricular developed pressure.[6] In studies on mesenchymal stem cells, concentrations of 5-20 µM have been used to promote proliferation and migration.[7]

Q3: How stable is Elabela (19-32) in cell culture medium?

Troubleshooting Guide

Issue 1: No or weak response to Elabela (19-32) treatment.

Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 1 pM to 10 µM) to determine the optimal concentration for your specific cell type and assay.
Low APJ Receptor Expression Confirm the expression of the apelin receptor (APJ) in your cell line at both the mRNA and protein level (e.g., via RT-qPCR or Western blot/flow cytometry). Consider using a cell line known to express APJ or transiently transfecting your cells with an APJ expression vector.
Peptide Degradation Prepare fresh stock solutions of Elabela (19-32) for each experiment. Minimize freeze-thaw cycles. Consider using a protease inhibitor cocktail in your assay medium if compatible with your experimental setup. The half-life of the parent ELA-32 peptide in rat plasma is short (<2 min).[6]
Incorrect Assay Endpoint Ensure that the chosen assay is appropriate to detect the downstream effects of APJ activation in your cell type. Elabela can activate multiple signaling pathways, including Gαi-mediated inhibition of cAMP, β-arrestin recruitment, and activation of PI3K/AKT and ERK1/2 pathways.[1][2][10][11]

Issue 2: High background or non-specific effects.

Possible Cause Troubleshooting Step
Peptide Aggregation Ensure the peptide is fully dissolved. Briefly vortex and centrifuge the stock solution before use. Consider using a different solvent for reconstitution if solubility issues are suspected.
Contaminants in Peptide Use high-purity, synthetic Elabela (19-32). Verify the purity of your peptide stock if possible.
Off-target Effects To confirm that the observed effects are mediated by the APJ receptor, use an APJ receptor antagonist (e.g., F13A) as a negative control.[12] The response to Elabela (19-32) should be blocked in the presence of the antagonist.

Quantitative Data Summary

The following tables summarize key quantitative data for Elabela peptides from various in vitro and cell-based assays.

Table 1: Binding Affinities (Ki) of Elabela Peptides for the APJ Receptor

PeptideCell/Tissue TypeKi (nM)Reference
Elabela (19-32)-0.93[6]
ELA-32Human Left VentriclepKi = 9.59 ± 0.08[13]
ELA-21Human Left VentriclepKi = 8.52 ± 0.11[13]
ELA-11Human Left VentriclepKi = 7.85 ± 0.05[13]
ELA-32-1.343[14]
ELA-21-4.364[14]

Table 2: Potency (EC50/pD2) of Elabela Peptides in Functional Assays

PeptideAssayCell TypeEC50/pD2Reference
Elabela (19-32)Gαi1 Activation-8.6 nM[6]
Elabela (19-32)β-arrestin-2 Recruitment-166 nM[6]
Elabela (19-32)Receptor InternalizationHEK29336 nM[6]
ELA-32Inhibition of cAMPCHO-K1pD2 = 8.86 ± 0.09[13]
ELA-21Inhibition of cAMPCHO-K1pD2 = 8.78 ± 0.11[13]
ELA-11Inhibition of cAMPCHO-K1pD2 = 8.69 ± 0.11[13]

Experimental Protocols

Protocol 1: Dose-Response Determination using a cAMP Assay

This protocol outlines a general procedure for determining the dose-response of Elabela (19-32) in a cell-based cAMP assay.

  • Cell Seeding: Seed cells expressing the APJ receptor (e.g., CHO-K1 or HEK293 cells) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Peptide Preparation: Prepare a stock solution of Elabela (19-32) in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).

  • Assay Procedure: a. Wash the cells with a serum-free medium. b. Pre-treat the cells with a phosphodiesterase inhibitor like IBMX (e.g., 40 µM) for 20 minutes to prevent cAMP degradation.[14] c. Stimulate the cells with a cAMP-inducing agent such as forskolin (B1673556) (e.g., 10 µM) for 10 minutes.[14] d. Add the different concentrations of Elabela (19-32) to the wells and incubate for 20 minutes.[14]

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP levels against the logarithm of the Elabela (19-32) concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

Elabela_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ELA Elabela (19-32) APJ APJ Receptor ELA->APJ Binds G_protein Gαi/o, Gβγ APJ->G_protein Activates Beta_arrestin β-arrestin APJ->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K ERK ERK1/2 Beta_arrestin->ERK cAMP cAMP AC->cAMP Produces AKT AKT PI3K->AKT Cellular_Response Cellular Response (e.g., Proliferation, Migration) AKT->Cellular_Response ERK->Cellular_Response

Caption: Simplified Elabela (19-32) signaling pathway through the APJ receptor.

Experimental_Workflow start Start: Cell Line Selection (APJ Expressing) prepare_peptide Prepare Fresh Elabela (19-32) Stock and Serial Dilutions start->prepare_peptide seed_cells Seed Cells in Assay Plate prepare_peptide->seed_cells dose_response Perform Dose-Response Experiment (e.g., 1 pM to 10 µM) seed_cells->dose_response measure_endpoint Measure Assay Endpoint (e.g., cAMP, pERK, Viability) dose_response->measure_endpoint analyze_data Analyze Data and Determine EC50 measure_endpoint->analyze_data optimize Optimize Assay Conditions (Incubation Time, Cell Density) analyze_data->optimize end End: Optimized Assay Protocol optimize->end

Caption: Experimental workflow for optimizing Elabela (19-32) concentration.

Troubleshooting_Tree start Issue: No/Weak Response check_conc Is concentration range appropriate? start->check_conc Start Here check_receptor Is APJ receptor expressed? check_conc->check_receptor No solution_conc Solution: Perform dose-response (pM to µM range) check_conc->solution_conc Yes check_peptide Is peptide active and stable? check_receptor->check_peptide No solution_receptor Solution: Verify APJ expression (RT-qPCR, Western) check_receptor->solution_receptor Yes check_assay Is assay endpoint suitable? check_peptide->check_assay No solution_peptide Solution: Use fresh peptide stock, minimize freeze-thaw check_peptide->solution_peptide Yes solution_assay Solution: Test alternative endpoints (pERK, β-arrestin) check_assay->solution_assay No

Caption: Troubleshooting decision tree for no or weak response to Elabela (19-32).

References

Elabela(19-32) ELISA Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Elabela(19-32) ELISA kits.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Elabela(19-32) ELISA kit?

This kit is typically based on the sandwich enzyme-linked immunosorbent assay (ELISA) technique.[1][2] A microplate is pre-coated with an antibody specific to Elabela.[1][2] When standards or samples are added to the wells, the Elabela antigen is captured by the immobilized antibody. A biotin-conjugated detection antibody that also recognizes Elabela is then added, forming a sandwich complex.[1][2] Following a wash step, Streptavidin-HRP is added, which binds to the biotin. Finally, a TMB substrate solution is added, and the color development is proportional to the amount of bound Elabela. The reaction is stopped, and the optical density is measured at 450 nm.[1][3]

Q2: What sample types are compatible with this ELISA kit?

This kit is generally suitable for use with serum, plasma, cell culture supernatants, and other biological fluids.[3]

Q3: Is sample extraction necessary before running the Elabela(19-32) ELISA?

Yes, for accurate quantification of Elabela peptides, sample extraction is often recommended.[4] This is because different forms and fragments of Elabela may exist in biological samples, and extraction helps to isolate the peptide of interest.[4][5][6]

Q4: What is the typical detection range and sensitivity of an Elabela(19-32) ELISA kit?

The detection range and sensitivity can vary between manufacturers. However, a typical range might be 31.25-2000 pg/ml with a sensitivity of around 18.75 pg/ml.[1][3] Always refer to the kit-specific manual for precise details.

Q5: How should I prepare the standard curve?

It is crucial to run a standard curve for each plate.[7][8] Reconstitute the standard as directed in the kit manual and then perform serial dilutions to create a range of known concentrations. Proper mixing at each dilution step is essential for an accurate standard curve.[8]

Troubleshooting Guides

High Background

High background is characterized by high optical density (OD) readings in the blank or zero standard wells, which can mask the true signal and reduce the dynamic range of the assay.[9]

Potential Cause Troubleshooting Solution
Insufficient Washing Increase the number of wash cycles or the soaking time during washes to effectively remove unbound reagents.[9][10] Ensure all wells are completely filled and emptied during each wash step.[11]
High Antibody Concentration The concentration of the primary or secondary antibody may be too high.[12] Titrate the antibodies to find the optimal concentration.
Inadequate Blocking Increase the blocking incubation time or try a different blocking buffer. Adding a small amount of a non-ionic detergent like Tween-20 to the blocking buffer can also help.[12]
Contamination Reagents, buffers, or the plate itself may be contaminated.[11][12] Use sterile techniques, prepare fresh buffers, and ensure the plate is clean.[11][12]
Prolonged Incubation or High Temperature Adhere strictly to the recommended incubation times and temperatures in the protocol.[11][13]
Substrate Issues The substrate may have been exposed to light or contaminated.[13] Store the substrate in the dark and handle it carefully.
Low or No Signal

This issue arises when the OD readings for the samples and even the high standards are very low or indistinguishable from the background.[9][14]

Potential Cause Troubleshooting Solution
Reagent Problems Ensure all reagents are prepared correctly, are not expired, and have been stored at the recommended temperature.[13][15] Allow all reagents to come to room temperature before use.[13][15]
Incorrect Assay Procedure Double-check that all steps were performed in the correct order and that no steps were omitted.[15]
Insufficient Incubation Incubation times may have been too short.[14] Follow the protocol's recommended incubation periods.
Low Analyte Concentration The concentration of Elabela(19-32) in the samples may be below the detection limit of the assay. Try concentrating the samples or using a more sensitive kit.
Antibody Inactivity The antibodies may have lost activity due to improper storage or handling. Ensure antibodies are stored at the correct temperature and avoid repeated freeze-thaw cycles.[16]
Incompatible Buffer Components Some buffer components, like sodium azide, can inhibit the HRP enzyme. Ensure your buffers are compatible with the assay components.
High Coefficient of Variation (CV)

A high CV (typically >20%) between replicate wells indicates poor precision and can cast doubt on the reliability of the results.[7][17]

Potential Cause Troubleshooting Solution
Pipetting Errors Ensure accurate and consistent pipetting technique.[17] Use calibrated pipettes and change tips for each standard, sample, and reagent.[15]
Inadequate Mixing Thoroughly mix all reagents and samples before adding them to the wells.
Plate Washing Inconsistency Ensure uniform washing across all wells.[17] An automated plate washer can improve consistency.
Temperature Gradients ("Edge Effects") Avoid stacking plates during incubation and ensure the plate is evenly warmed to room temperature before use.[9][13] Using a plate sealer can help maintain a uniform temperature.[15]
Bubbles in Wells Check for and remove any bubbles in the wells before reading the plate, as they can interfere with the optical density readings.[17]

Experimental Protocols

Standard Elabela(19-32) Sandwich ELISA Protocol
  • Reagent Preparation : Prepare all reagents, standards, and samples as directed in the kit manual. Allow all reagents to reach room temperature before use.[13][15]

  • Add Standards and Samples : Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate. Seal the plate and incubate for the recommended time and temperature (e.g., 60 minutes at 37°C).[1]

  • Wash : Aspirate the liquid from each well and wash the plate multiple times (e.g., 3 times) with wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and tapping it on a clean paper towel.[1]

  • Add Detection Antibody : Add 100 µL of the biotin-conjugated detection antibody to each well. Seal the plate and incubate (e.g., 60 minutes at 37°C).[1]

  • Wash : Repeat the wash step as described in step 3.[1]

  • Add Streptavidin-HRP : Add 100 µL of Streptavidin-HRP conjugate to each well. Seal the plate and incubate (e.g., 30 minutes at 37°C).[1]

  • Wash : Repeat the wash step, typically with more washes (e.g., 5 times).[1]

  • Add Substrate : Add 90 µL of TMB substrate to each well. Seal the plate and incubate in the dark at room temperature for the recommended time (e.g., 10-20 minutes).[1]

  • Stop Reaction : Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate : Immediately read the optical density at 450 nm using a microplate reader.

  • Data Analysis : Calculate the concentration of Elabela(19-32) in the samples by plotting a standard curve and interpolating the sample OD values.[7]

Visualizations

ELISA_Workflow start Start prep Prepare Reagents, Standards & Samples start->prep add_sample Add Standards & Samples to Plate prep->add_sample incubate1 Incubate add_sample->incubate1 wash1 Wash Plate incubate1->wash1 add_detection Add Biotinylated Detection Antibody wash1->add_detection incubate2 Incubate add_detection->incubate2 wash2 Wash Plate incubate2->wash2 add_hrp Add Streptavidin-HRP wash2->add_hrp incubate3 Incubate add_hrp->incubate3 wash3 Wash Plate incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate (in dark) add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Plate at 450nm add_stop->read_plate analyze Analyze Data read_plate->analyze

Caption: Standard Sandwich ELISA Workflow.

References

Technical Support Center: Handling and Storage of Elabela Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Elabela (ELA) peptides, ensuring their stability and integrity in solution is paramount for obtaining reliable and reproducible experimental results. Elabela's susceptibility to oxidation presents a significant challenge. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and storage of Elabela peptides.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments with Elabela peptides.

Problem Potential Cause Recommended Solution
Loss of peptide activity or inconsistent results. Peptide oxidation.1. Use freshly prepared solutions: Prepare Elabela solutions immediately before use. 2. Incorporate antioxidants: Add a reducing agent like Dithiothreitol (DTT) to your buffer at a final concentration of 1-5 mM. 3. Degas all solutions: Remove dissolved oxygen from all buffers and solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using vacuum filtration.
Visible precipitates or cloudiness in the peptide solution. 1. Peptide aggregation: This can be caused by improper dissolution, high concentration, or inappropriate pH. 2. Oxidation-induced aggregation: Oxidized peptides can be more prone to aggregation.1. Follow the recommended dissolution protocol: See the detailed experimental protocol below. Briefly, for hydrophobic peptides, dissolve in a small amount of a suitable organic solvent first, then slowly add the aqueous buffer. 2. Optimize pH: Maintain a slightly acidic pH (5.0-6.5) to minimize oxidation and potential aggregation. Avoid alkaline conditions (pH > 7), which can accelerate cysteine oxidation.[1] 3. Sonication: Use a brief sonication step to aid in the dissolution of any small aggregates.
Difficulty dissolving the lyophilized Elabela peptide. Hydrophobicity of the peptide: The amino acid composition of Elabela can contribute to poor solubility in aqueous solutions.1. Initial dissolution in an organic solvent: Dissolve the peptide in a small volume of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). 2. Gradual addition to aqueous buffer: Slowly add the peptide-organic solvent mixture dropwise to a vortexing aqueous buffer to the desired final concentration. 3. For Cysteine-containing peptides: Preferentially use Dimethylformamide (DMF) instead of DMSO to avoid potential oxidation of the cysteine residue by DMSO.
Discoloration of the peptide solution (e.g., yellowing). Oxidation of Tryptophan (if present) or other residues. Although Elabela peptides do not contain Tryptophan, discoloration can indicate other oxidative processes. Discard the solution and prepare a fresh batch using the preventative measures outlined above.

Frequently Asked Questions (FAQs)

Q1: Which amino acid residues in Elabela peptides are prone to oxidation?

A1: The primary amino acids in Elabela peptides susceptible to oxidation are Methionine (Met) and Cysteine (Cys) . All major isoforms, including Elabela-32, Elabela-21, and Elabela-11, contain one or both of these residues, making them vulnerable to oxidative degradation.[2][3][4]

Amino Acid Sequences of Human Elabela Isoforms:

Peptide Sequence Oxidation-Prone Residues
Elabela-32 QRPVNLTMRRKLRKHNC LQRRC MPLHSRVPFPCys, Met
Elabela-21 LRKHNC LQRRC MPLHSRVPFPCys, Met
Elabela-11 C MPLHSRVPFPCys, Met

Note: The N-terminal Glutamine (Q) of Elabela-32 can undergo cyclization to form pyroglutamate.

Q2: What is the recommended procedure for reconstituting lyophilized Elabela peptide?

A2: To ensure complete dissolution and minimize oxidation, follow this protocol:

  • Equilibrate the vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation from forming on the peptide.

  • Initial Dissolution (if necessary): For hydrophobic sequences, first dissolve the peptide in a minimal amount of a sterile, high-purity organic solvent like DMSO or DMF.

  • Preparation of Aqueous Buffer: Use a sterile, degassed buffer. A slightly acidic pH (e.g., pH 5.0-6.5) is recommended. Consider adding an antioxidant such as DTT (1-5 mM).

  • Combining Solutions: Slowly add the peptide-organic solvent solution dropwise into the vortexing aqueous buffer to achieve the desired final concentration.

  • Sonication (optional): If any particulates are visible, briefly sonicate the solution in a water bath.

Q3: What are the optimal storage conditions for Elabela peptide solutions?

A3: For maximum stability, adhere to the following storage guidelines:

  • Short-term storage (1-7 days): Store at 4°C.

  • Long-term storage: Aliquot the peptide solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Protect from light: Store all peptide solutions, both short- and long-term, protected from light.

Q4: Can I use Phosphate-Buffered Saline (PBS) to dissolve my Elabela peptide?

A4: While PBS is a common biological buffer, its pH of 7.4 can promote the oxidation of cysteine residues.[1] A buffer with a slightly acidic pH (5.0-6.5), such as a citrate (B86180) or acetate (B1210297) buffer, is generally a better choice for storing cysteine-containing peptides like Elabela. If PBS must be used, it is crucial to use it freshly prepared, degassed, and supplemented with an antioxidant like DTT.

Q5: What antioxidants can I use to prevent Elabela oxidation, and at what concentration?

A5: The most commonly used antioxidant for protecting peptides in solution is Dithiothreitol (DTT) . A final concentration of 1-5 mM is generally effective. It is important to add the DTT to the buffer immediately before reconstituting the peptide.

Experimental Protocols

Protocol for Reconstitution of Elabela Peptide

Materials:

  • Lyophilized Elabela peptide

  • Sterile, high-purity water

  • Sterile buffer (e.g., 10 mM Sodium Acetate, pH 5.5)

  • Dithiothreitol (DTT)

  • Organic solvent (e.g., DMSO or DMF, if required)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Prepare a 1 M stock solution of DTT in sterile water.

  • Prepare the desired volume of your chosen buffer.

  • Degas the buffer by sparging with argon or nitrogen for at least 15 minutes.

  • Add DTT to the degassed buffer to a final concentration of 1 mM.

  • Allow the vial of lyophilized Elabela peptide to equilibrate to room temperature.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the appropriate volume of the DTT-containing buffer (or organic solvent for initial dissolution) to the vial to achieve the desired stock concentration.

  • Gently vortex or pipette up and down to dissolve the peptide. If an organic solvent was used initially, slowly add this solution to the DTT-containing buffer.

  • Aliquot the stock solution into single-use, low-protein-binding tubes.

  • Blanket the headspace of each aliquot with argon or nitrogen before sealing.

  • Store the aliquots at -80°C.

Visualizations

Elabela/APJ Signaling Pathway

Elabela_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Elabela Elabela APJ APJ Receptor Elabela->APJ Binding G_protein Gi/o APJ->G_protein Activation Beta_arrestin β-Arrestin APJ->Beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK1/2 Beta_arrestin->ERK Activation cAMP cAMP AC->cAMP Production Downstream Cellular Responses (e.g., Vasodilation, Cardiac Contractility) cAMP->Downstream ERK->Downstream Workflow start Start: Lyophilized Elabela equilibrate Equilibrate vial to room temp. start->equilibrate dissolve Reconstitute peptide in prepared buffer equilibrate->dissolve prepare_buffer Prepare degassed, slightly acidic buffer (pH 5.0-6.5) add_antioxidant Add DTT (1-5 mM) to buffer prepare_buffer->add_antioxidant add_antioxidant->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C aliquot->store end Use in experiment store->end

References

Elabela(19-32) Technical Support Center: Agonist vs. Antagonist Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of Elabela(19-32) and related compounds in studying the apelin receptor (APJ).

Frequently Asked Questions (FAQs)

Q1: Is Elabela(19-32) an agonist or an antagonist of the apelin receptor (APJ)?

A1: Elabela(19-32) is a potent agonist of the apelin receptor (APJ).[1][2][3][4][5][6] It is an active fragment of the endogenous peptide Elabela (ELA).[6] Elabela(19-32) binds to APJ and activates downstream signaling pathways, including Gαi1 and β-arrestin-2.[2][4][5][6]

Q2: What are the typical biological effects of Elabela(19-32) as an agonist?

A2: As an agonist, Elabela(19-32) has been shown to induce a range of physiological effects, including:

  • Reduction of arterial pressure.[2][4][6]

  • Positive inotropic effects on the heart (increased contractility).[2][4][6]

  • Induction of receptor internalization.[6]

Q3: I need to block apelin receptor signaling. What should I use?

A3: To block apelin receptor signaling, you should use an APJ receptor antagonist. Elabela(19-32) is an agonist and will activate the receptor. Several antagonists are available for this purpose, including:

  • ML221: A small-molecule antagonist.[1][5][7][8][9]

  • F13A (or apelin-13(F13A)): A peptide-based antagonist derived from apelin-13 (B560349).[3][10][11][12][13]

  • MM54: A peptide-based antagonist.[9][14]

Q4: How do I choose between an agonist like Elabela(19-32) and an antagonist for my experiment?

A4: The choice depends on your research question:

  • Use an agonist (e.g., Elabela(19-32)) if you want to stimulate the apelin receptor and study the downstream consequences of its activation. This is useful for investigating the physiological roles of the Elabela/apelin system.

  • Use an antagonist (e.g., ML221, F13A) if you want to inhibit the apelin receptor and block the effects of endogenous apelin or Elabela. This is useful for studying the effects of receptor blockade or for determining if a biological process is mediated by the apelin receptor.

Troubleshooting Guide

Issue Possible Cause Recommendation
No biological response observed with Elabela(19-32) treatment. 1. Peptide degradation: Elabela(19-32) is a peptide and may be susceptible to degradation.1. Ensure proper storage of the peptide at -20°C or -80°C. Reconstitute fresh for each experiment if possible. Consider using a stabilized analog if available.
2. Incorrect concentration: The effective concentration may vary depending on the cell type or experimental system.2. Perform a dose-response curve to determine the optimal concentration for your system. Published EC50 values can serve as a starting point (see Table 1).
3. Low receptor expression: The target cells or tissue may not express sufficient levels of the apelin receptor (APJ).3. Verify APJ expression using techniques like qPCR, Western blot, or immunohistochemistry.
Unexpected or off-target effects observed. 1. High concentration: Using excessively high concentrations of agonist or antagonist can lead to non-specific effects.1. Use the lowest effective concentration determined from a dose-response study.
2. Compound purity: Impurities in the peptide or small molecule preparation could cause unexpected effects.2. Ensure you are using a high-purity compound from a reputable supplier.
Difficulty dissolving the compound. 1. Improper solvent: Peptides and small molecules have specific solubility requirements.1. Refer to the manufacturer's instructions for the recommended solvent (e.g., DMSO, water). Sonication may aid dissolution.
Inconsistent results between experiments. 1. Variability in cell culture: Cell passage number, confluency, and serum conditions can affect receptor expression and signaling.1. Standardize cell culture conditions and use cells within a consistent passage number range.
2. Ligand stability in media: The peptide may degrade in culture media over time.2. For longer-term experiments, consider replenishing the ligand at regular intervals.

Quantitative Data

Table 1: Agonist Activity of Elabela(19-32) at the Apelin Receptor

LigandAssayEC50Reference
Elabela(19-32)Gαi1 signaling8.6 nM[3]
Elabela(19-32)β-arrestin-2 signaling166 nM[3]
Elabela(19-32)Receptor Internalization (HEK293 cells)36 nM
Elabela(19-32)Changes in Left Ventricular Developed Pressure (rat heart)1.5 pM

Table 2: Antagonist Activity at the Apelin Receptor

AntagonistAssayIC50Reference
ML221cAMP assay0.70 µM[7]
ML221β-arrestin assay1.75 µM[7]
APJ antagonist-1β-arrestin inhibition3.1 µM[15]

Experimental Protocols & Methodologies

Receptor Binding Assay

A common method to determine the binding affinity of a ligand to its receptor is a competitive radioligand binding assay.

Principle: This assay measures the ability of an unlabeled ligand (like Elabela(19-32) or an antagonist) to compete with a radiolabeled ligand for binding to the apelin receptor.

Methodology:

  • Cell Culture: Use cells endogenously expressing or transfected with the apelin receptor (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Prepare cell membranes that contain the receptor.

  • Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled apelin receptor ligand (e.g., [125I]-apelin-13) and varying concentrations of the unlabeled competitor (Elabela(19-32) or antagonist).

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Detection: Quantify the radioactivity of the bound ligand using a gamma counter.

  • Analysis: The data is used to calculate the inhibitory constant (Ki) of the competitor.

Functional Assays: cAMP and β-arrestin Recruitment

cAMP Assay (Gαi activation):

Principle: The apelin receptor couples to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An agonist will decrease cAMP, while an antagonist will block the agonist-induced decrease.

Methodology (HTRF-based):

  • Cell Culture: Seed cells expressing the apelin receptor in a microplate.

  • Antagonist Pre-incubation: For antagonist testing, pre-incubate the cells with the antagonist.

  • Agonist Stimulation: Add the agonist (e.g., Elabela(19-32)) to stimulate the receptor.

  • Lysis and Detection: Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) reagents for cAMP detection.

  • Measurement: Read the fluorescence on a compatible plate reader.

β-arrestin Recruitment Assay:

Principle: Upon agonist binding, G protein-coupled receptors (GPCRs) are phosphorylated, leading to the recruitment of β-arrestin proteins, which is involved in receptor desensitization and signaling.

Methodology (e.g., PathHunter® assay):

  • Cell Line: Use a cell line engineered to express the apelin receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment.

  • Ligand Addition: Add the agonist (Elabela(19-32)) or antagonist to the cells.

  • Incubation: Incubate to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add a substrate that produces a chemiluminescent signal when the β-galactosidase fragments come into proximity.

  • Measurement: Measure the chemiluminescence to quantify β-arrestin recruitment.

Visualizations

Elabela_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Elabela Elabela(19-32) (Agonist) APJ Apelin Receptor (APJ) Elabela->APJ Binds to G_protein Gαi/βγ APJ->G_protein Activates Beta_arrestin β-arrestin APJ->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 Activation G_protein->ERK cAMP cAMP AC->cAMP Produces Internalization Receptor Internalization Beta_arrestin->Internalization

Caption: Agonist (Elabela(19-32)) Signaling Pathway at the Apelin Receptor.

Experimental_Workflow cluster_agonist Agonist Workflow cluster_antagonist Antagonist Workflow Agonist_Start Start: Investigate Receptor Activation Select_Agonist Select Agonist (e.g., Elabela(19-32)) Agonist_Start->Select_Agonist Dose_Response Perform Dose-Response Curve Select_Agonist->Dose_Response Functional_Assay_Agonist Conduct Functional Assay (e.g., cAMP, β-arrestin) Dose_Response->Functional_Assay_Agonist Analyze_Agonist Analyze Downstream Signaling & Effects Functional_Assay_Agonist->Analyze_Agonist Agonist_End End: Characterize Agonist-Induced Physiology Analyze_Agonist->Agonist_End Antagonist_Start Start: Investigate Receptor Blockade Select_Antagonist Select Antagonist (e.g., ML221, F13A) Antagonist_Start->Select_Antagonist IC50_Determination Determine IC50 (Competitive Assay) Select_Antagonist->IC50_Determination Functional_Assay_Antagonist Block Agonist Effect in Functional Assay IC50_Determination->Functional_Assay_Antagonist Analyze_Antagonist Analyze Effects of Receptor Inhibition Functional_Assay_Antagonist->Analyze_Antagonist Antagonist_End End: Confirm Role of Endogenous Ligand/Receptor Analyze_Antagonist->Antagonist_End

Caption: Experimental Workflow for Agonist vs. Antagonist Selection.

References

Technical Support Center: Quantifying Endogenous Elabela(19-32)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of endogenous Elabela(19-32). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of measuring this bioactive peptide. Below you will find troubleshooting guides and frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying endogenous Elabela(19-32) so challenging?

A1: The quantification of endogenous Elabela(19-32) and other Elabela isoforms is inherently difficult due to a combination of factors:

  • Rapid Degradation: The parent peptide, ELA-32, is rapidly metabolized into smaller fragments, including ELA-19.[1][2][3][4] Elabela(19-32) itself is also subject to rapid metabolism in plasma.[5][6]

  • Low Concentrations: Endogenous levels of Elabela can be very low, often falling below the limit of detection for some assays, particularly in non-pregnant subjects.[7]

  • Physicochemical Properties: Elabela peptides are highly charged, which can lead to non-specific binding and poor chromatographic separation during analysis.[1][2][3][4] They are also susceptible to oxidation.[2][3][4]

  • Multiple Isoforms: Elabela exists in various forms (e.g., ELA-32, ELA-21, ELA-11), making it difficult to develop assays with high specificity for the Elabela(19-32) fragment.[8][9][10]

  • Antibody Specificity: The lack of highly specific commercial antibodies for direct detection of Elabela protein can be a significant hurdle.[11]

Troubleshooting Guides

Issue 1: Low or Undetectable Signal in ELISA
Potential Cause Troubleshooting Step
Low endogenous concentration of Elabela.Concentrate your sample using solid-phase extraction (SPE). Consider using a more sensitive custom ELISA if available.[7]
Sample matrix interference.Commercial ELISA kits may require sample extraction prior to analysis.[7][12] Failure to do so can lead to inaccurate results. Always follow the manufacturer's instructions regarding sample preparation.[13]
Peptide degradation during sample collection and storage.Collect samples on ice and add protease inhibitors. Store samples at -80°C. Minimize freeze-thaw cycles.
Improper sample handling.Ensure all sample preparation steps, including reduction and alkylation if necessary, are performed correctly to maintain peptide integrity.[1][2][3][4]
Issue 2: Poor Chromatographic Peaks in LC-MS/MS
Potential Cause Troubleshooting Step
Non-specific binding of the highly charged peptide to analytical hardware.Use a column with appropriate chemistry for peptide analysis. Optimize mobile phase composition and gradient to improve peak shape.
Peptide oxidation.Perform reduction and alkylation steps on your samples before LC-MS/MS analysis to prevent oxidation.[1][2][3][4]
Low abundance of the target peptide.Employ immunoprecipitation or solid-phase extraction to enrich for Elabela peptides in your sample.[1][2][3][13]
Issue 3: High Variability Between Samples
Potential Cause Troubleshooting Step
Inconsistent sample preparation.Standardize your sample collection, storage, and extraction protocols across all samples. Ensure consistent timing and temperature for all incubation steps.
Cross-reactivity of ELISA antibody with other Elabela isoforms.Validate the specificity of your ELISA kit. If cross-reactivity is suspected, consider a more specific method like LC-MS/MS.
Inconsistent sample extraction efficiency with commercial ELISA kits.Ensure the recommended sample extraction protocol is followed precisely for all samples to ensure consistent recovery.[7][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to Elabela stability and activity.

Table 1: Half-life of Elabela-32

Biological MatrixHalf-lifeReference(s)
Human Plasma47.2 ± 5.7 min[1][2][3][4]
Human Kidney Homogenate44.2 ± 3 s[1][2][3][4]
Rat Plasma (Elabela(19-32))< 2 min[5][6]

Table 2: Reported Plasma Concentrations of Elabela

Study PopulationConcentration RangeMethodReference(s)
Pregnant WomenUp to 100 ng/mL (majority much lower, down to 10 pg/mL)Custom ELISA[7]
Patients with Atherosclerosis9.4 ± 3.7 ng/mLELISA[14]
Healthy Controls14.9 ± 3.3 ng/mLELISA[14]
Atherosclerotic ApoE-/- Mice5.7 ± 3.6 ng/mLELISA[14]
Control ApoE-/- Mice17.3 ± 3.2 ng/mLELISA[14]
Healthy Human Plasma<0.2 to >0.6 nmol/LEnzyme Immunoassay[10]

Note: There is significant variability in reported plasma concentrations, which may be due to differences in patient populations, methodologies, and the specific Elabela isoform being measured.

Experimental Protocols & Methodologies

LC-MS/MS Sample Preparation for Elabela Metabolite Identification

This protocol is a summary of the methodology used to identify ELA-32 metabolites in human plasma and tissues.[1][2][3][4]

  • Incubation: Incubate synthetic ELA-32 in human plasma or kidney homogenates at 37°C.

  • Sample Collection: Withdraw aliquots at various time points into guanidine (B92328) hydrochloride to denature proteins and inhibit enzymatic activity.

  • Protein Precipitation: Precipitate proteins from the sample.

  • Solid-Phase Extraction (SPE): Extract peptides from the supernatant using SPE.

  • Tissue Extraction: For tissue samples (e.g., coronary artery, brain, kidney), peptides can be extracted by immunoprecipitation or SPE following acidification.

  • Reduction and Alkylation: Reduce and alkylate all samples to break disulfide bonds and prevent reformation.

  • LC-MS/MS Analysis: Analyze the prepared samples on an Orbitrap mass spectrometer.

Visualizations

Elabela_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Elabela(19-32) Elabela(19-32) APJ APJ Receptor Elabela(19-32)->APJ Binds Gai Gαi APJ->Gai Activates Beta_Arrestin β-Arrestin-2 APJ->Beta_Arrestin Activates PLC PLC Gai->PLC ERK12 ERK1/2 Gai->ERK12 PI3K_AKT PI3K/AKT Gai->PI3K_AKT Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Physiological_Effects Cardiovascular Effects PLC->Physiological_Effects ERK12->Physiological_Effects PI3K_AKT->Physiological_Effects

Caption: Elabela(19-32) signaling through the APJ receptor.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample_Collection Sample Collection (Plasma, Tissue) Extraction Peptide Extraction (SPE or IP) Sample_Collection->Extraction Reduction_Alkylation Reduction & Alkylation Extraction->Reduction_Alkylation Recommended for MS ELISA ELISA Extraction->ELISA May be required LC_MS LC-MS/MS Reduction_Alkylation->LC_MS Quantification Quantification LC_MS->Quantification ELISA->Quantification Validation Validation Quantification->Validation

Caption: General workflow for Elabela quantification.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Signal Degradation Peptide Degradation? Start->Degradation Low_Conc Low Concentration? Start->Low_Conc Interference Matrix Interference? Start->Interference Protease_Inhibitors Add Protease Inhibitors Store at -80°C Degradation->Protease_Inhibitors Yes Concentrate Concentrate Sample (SPE) Low_Conc->Concentrate Yes Extract Perform Sample Extraction Interference->Extract Yes

Caption: Troubleshooting low signal in Elabela quantification.

References

Validation & Comparative

Blocking Elabela's Message: A Comparative Guide to Apelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the Elabela/Apelin system, identifying the right tool to dissect its signaling and physiological effects is paramount. This guide provides a detailed comparison of commercially available apelin receptor (APJ) antagonists for their efficacy in blocking the actions of Elabela(19-32), a potent bioactive fragment of the Elabela peptide.

Elabela (ELA) and its active fragment, Elabela(19-32), have emerged as crucial endogenous ligands for the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] Activation of APJ by Elabela(19-32) triggers downstream signaling through Gαi1 and β-arrestin-2 pathways, leading to a range of cardiovascular effects, including reduced arterial pressure and positive inotropic actions on the heart.[2][3][4] Understanding and manipulating these effects require selective and potent antagonists. This guide compares three such antagonists: ML221, Protamine, and ALX40-4C, focusing on their ability to counteract Elabela(19-32)-mediated signaling and providing supporting experimental data and protocols.

Performance Comparison of Apelin Receptor Antagonists

The following table summarizes the quantitative data on the efficacy of ML221, Protamine, and ALX40-4C in antagonizing the apelin receptor.

AntagonistTargetAntagonistic PotencyElabela(19-32) BlockadeKey Features
ML221 Apelin Receptor (APJ)IC50: 0.70 μM (cAMP assay)[5][6], 1.75 μM (β-arrestin recruitment assay)[5][6]Demonstrated to block ELA-32 in β-arrestin recruitment assays with comparable affinity to blocking apelin-13.[7] Also shown to inhibit ELA-11-mediated effects.[8]Small molecule, selective functional antagonist.[5]
Protamine Apelin Receptor (APJ)Binding Affinity (Ki): 390 nM[9][10]Pretreatment with protamine fully inhibited the effects of Elabela-11, -22, and -32 on β-arrestin 2 recruitment and receptor internalization.[9]FDA-approved drug, acts as a full antagonist for both G protein and β-arrestin pathways.[9][10] Its antagonist activity is reversible with heparin.[9][10]
ALX40-4C Apelin Receptor (APJ) & CXCR4IC50: 2.9 μM (for APJ)[11]Identified as an APJ antagonist, but direct experimental evidence of blocking Elabela(19-32) is less documented in readily available literature.Dual antagonist for APJ and the chemokine receptor CXCR4.[11]

Signaling Pathways and Antagonist Intervention

Elabela(19-32) binding to the apelin receptor initiates two primary signaling cascades: the Gαi1-dependent pathway and the β-arrestin-dependent pathway. The antagonists discussed in this guide interfere with these initial steps.

Elabela_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-protein Pathway cluster_arrestin β-arrestin Pathway cluster_antagonists Antagonists Elabela(19-32) Elabela(19-32) APJ Apelin Receptor (APJ) Elabela(19-32)->APJ binds Gai1 Gαi1 APJ->Gai1 activates B_arrestin β-arrestin-2 APJ->B_arrestin recruits AC Adenylate Cyclase Gai1->AC inhibition cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization B_arrestin->Internalization ERK12 ERK1/2 Activation B_arrestin->ERK12 ML221 ML221 ML221->APJ Protamine Protamine Protamine->APJ ALX40_4C ALX40-4C ALX40_4C->APJ

Elabela(19-32) signaling and points of antagonist action.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key in vitro assays used to characterize the efficacy of apelin receptor antagonists.

cAMP Accumulation Assay

This assay measures the ability of an antagonist to block the Elabela(19-32)-induced inhibition of cAMP production, a hallmark of Gαi activation.

cAMP_Assay_Workflow cluster_workflow cAMP Accumulation Assay Workflow A 1. Seed APJ-expressing cells (e.g., CHO-K1) in a multi-well plate. B 2. Pre-incubate cells with varying concentrations of the antagonist (e.g., ML221). A->B C 3. Stimulate cells with a fixed concentration of Elabela(19-32) and a phosphodiesterase inhibitor. B->C D 4. Incubate to allow for cAMP modulation. C->D E 5. Lyse cells and add detection reagents. D->E F 6. Measure cAMP levels (e.g., using HTRF). E->F G 7. Analyze data to determine IC50 values. F->G

Workflow for a cAMP accumulation assay.

Protocol Steps:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human apelin receptor (APJ) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well or 384-well plate at a suitable density and allow them to adhere overnight.

  • Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of the antagonist (e.g., ML221) for 30 minutes at room temperature.[5]

  • Stimulation: Add a solution containing an EC80 concentration of Elabela(19-32) and a phosphodiesterase inhibitor (e.g., IBMX) to all wells, except for the negative control. Forskolin can be used to stimulate cAMP production to measure the inhibitory effect of Gαi-coupled receptors.[5]

  • Incubation: Incubate the plate for 30 minutes at room temperature.[5]

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a LANCE® cAMP assay or an HTRF® cAMP assay.

  • Data Analysis: Plot the antagonist concentration versus the inhibition of the Elabela(19-32) response and determine the IC50 value.

β-Arrestin Recruitment Assay

This assay quantifies the ability of an antagonist to block the recruitment of β-arrestin to the activated apelin receptor.

Beta_Arrestin_Workflow cluster_workflow β-Arrestin Recruitment Assay Workflow A 1. Seed cells co-expressing APJ and a β-arrestin fusion protein (e.g., U2OS cells). B 2. Add varying concentrations of the antagonist to the wells. A->B C 3. Add a fixed concentration of Elabela(19-32) to stimulate the receptor. B->C D 4. Incubate to allow for β-arrestin recruitment. C->D E 5. Add detection reagents. D->E F 6. Measure the signal (e.g., luminescence or fluorescence). E->F G 7. Analyze data to determine IC50 values. F->G

References

Validating the Elabela(19-32) Signaling Mechanism using the Selective Antagonist ML221: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Elabela(19-32) and ML221, focusing on how ML221, a selective antagonist, can be employed to validate the signaling mechanism of the endogenous peptide Elabela(19-32) through the apelin receptor (APJ). This guide includes comparative data, detailed experimental protocols, and visualizations of the involved pathways and workflows.

Introduction to Elabela and ML221

Elabela (ELA) is an endogenous peptide hormone that, along with apelin, serves as a ligand for the G-protein coupled receptor, APJ. The C-terminal fragment, Elabela(19-32), is a biologically active form of the peptide that effectively activates APJ signaling pathways.[1][2] Activation of the APJ receptor by Elabela is implicated in various physiological processes, including cardiovascular homeostasis, embryonic development, and fluid balance.[2][3][4]

ML221 is a potent and selective, small-molecule functional antagonist of the apelin receptor.[5][6] It was identified through high-throughput screening and serves as a critical pharmacological tool for probing the physiological and pathological roles of the apelin/APJ system.[7][8] By competing with endogenous ligands like Elabela, ML221 blocks the downstream signaling cascades initiated by receptor activation, making it an ideal tool for mechanism-validation studies.[9][10]

Signaling Pathway and Point of Inhibition

Elabela(19-32) binding to the APJ receptor, a Gαi-coupled GPCR, initiates two primary signaling cascades:

  • G-Protein Dependent Pathway: Activation of the inhibitory G-protein (Gαi) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11]

  • β-Arrestin Dependent Pathway: Ligand binding also promotes the recruitment of β-arrestin, which mediates receptor internalization and initiates a separate wave of G-protein-independent signaling.[1][2]

ML221 exerts its antagonistic effect by binding to the APJ receptor, thereby preventing Elabela(19-32) from docking and activating these downstream pathways.

cluster_membrane Cell Membrane cluster_downstream APJ Apelin Receptor (APJ) Gai Gαi Activation APJ->Gai Arrestin β-Arrestin Recruitment APJ->Arrestin ELA Elabela(19-32) ELA->APJ Binds & Activates ML221 ML221 ML221->APJ Binds & Blocks AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization Arrestin->Internalization cluster_workflow Experimental Workflow step1 Cell Culture Seed APJ-expressing cells (e.g., HEK293, CHO) into assay plates. step2 Pre-treatment Incubate cells with varying concentrations of ML221 or vehicle control. step1->step2 step3 Stimulation Add Elabela(19-32) at a fixed concentration (e.g., EC80) to stimulate the receptor. step2->step3 step4 Incubation Allow signaling to occur for a defined period (minutes to hours). step3->step4 step5 Signal Detection Measure the downstream signal (e.g., cAMP levels, BRET signal for β-arrestin). step4->step5 step6 Data Analysis Plot dose-response curves and calculate IC50 for ML221. step5->step6

References

Elabela(19-32) at the Apelin Receptor: A Guide to Biased Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of ligand interaction with the apelin receptor (APJ) is critical for developing targeted therapeutics. This guide provides a comparative analysis of Elabela(19-32) and other key apelin receptor agonists, focusing on the concept of biased agonism, supported by experimental data and detailed protocols.

The apelin receptor, a G protein-coupled receptor (GPCR), is a key regulator of the cardiovascular system. Its activation by endogenous ligands, such as apelin and Elabela (ELA), triggers multiple downstream signaling pathways. Traditionally, these pathways are broadly categorized as G protein-dependent (primarily via Gαi) and β-arrestin-dependent. Biased agonists are ligands that preferentially activate one of these pathways over the other, offering the potential for more selective therapeutic effects with fewer side effects. Elabela(19-32), a bioactive fragment of ELA, has emerged as a significant tool for studying and potentially exploiting this biased signaling at the apelin receptor.

Comparative Analysis of Apelin Receptor Agonists

The following tables summarize the binding affinities and functional potencies of Elabela(19-32) and other relevant apelin receptor agonists. This quantitative data highlights the distinct signaling profiles of these ligands.

Table 1: Binding Affinities of Apelin Receptor Agonists
LigandReceptor/Cell LineKi (nM)pKiCitation
Elabela(19-32) Human Apelin Receptor0.93-[1]
Elabela-32Human Apelin Receptor1.3439.59 ± 0.08[2][3]
Elabela-21Human Apelin Receptor4.3648.52 ± 0.11[2][3]
Apelin-13Human Apelin Receptor8.3368.85 ± 0.04[2][3]
[Pyr1]apelin-13Human Apelin Receptor-8.85 ± 0.04[3]
Apelin-17Human Apelin Receptor4.651-[2]
Apelin-36Human Apelin Receptor1.735-[2]
pGlu1-apelin-13Human Apelin Receptor14.366-[2]
Table 2: Functional Potency and Biased Agonism

This table presents the potency of various ligands in activating G protein-dependent (Gαi) and β-arrestin signaling pathways. A significant difference in potency between the two pathways indicates biased agonism.

LigandAssayEC50 / IC50 (nM)logEC50 / logIC50PathwayCitation
Elabela(19-32) Gαi1 activation8.6-G protein[1][4]
Elabela(19-32) β-arrestin-2 recruitment166-β-arrestin[1][4]
Elabela-32β-arrestin 1 recruitment--7.66 ± 0.114β-arrestin[2]
Elabela-32β-arrestin 2 recruitment--7.878 ± 0.284β-arrestin[2][5]
Elabela-32cAMP inhibition--7.59 ± 0.474G protein[2]
Elabela-21β-arrestin 1 recruitment--7.183 ± 0.061β-arrestin[2]
Elabela-21β-arrestin 2 recruitment--7.175 ± 0.14β-arrestin[2][5]
Elabela-21cAMP inhibition--7.589 ± 0.352G protein[2]
Apelin-13β-arrestin 1 recruitment--6.369 ± 0.086β-arrestin[2]
Apelin-13β-arrestin 2 recruitment--6.813 ± 0.091β-arrestin[2][5]
Apelin-13cAMP inhibition--7.817 ± 0.363G protein[2]
Apelin-17β-arrestin 1 recruitment--7.901 ± 0.144β-arrestin[2]
Apelin-17β-arrestin 2 recruitment--8.333 ± 0.157β-arrestin[2][5]
Apelin-17cAMP inhibition--7.419 ± 0.341G protein[2]
Apelin-36β-arrestin 1 recruitment--7.027 ± 0.087β-arrestin[2]
Apelin-36β-arrestin 2 recruitment--6.708 ± 0.248β-arrestin[2][5]
Apelin-36cAMP inhibition--7.865 ± 0.346G protein[2]
pGlu1-apelin-13β-arrestin 1 recruitment--6.899 ± 0.106β-arrestin[2]
pGlu1-apelin-13β-arrestin 2 recruitment--6.72 ± 0.218β-arrestin[2][5]
pGlu1-apelin-13cAMP inhibition--7.978 ± 0.409G protein[2]

The data indicates that Elabela(19-32) is a biased agonist, showing a clear preference for the Gαi1 pathway over β-arrestin-2 recruitment, with an approximately 19-fold difference in potency.[1][4] In contrast, other ligands like Elabela-32 and Apelin-17 exhibit a bias towards the β-arrestin pathway.[2][5]

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate these processes.

G cluster_0 Apelin Receptor Signaling cluster_1 G Protein Pathway cluster_2 β-Arrestin Pathway Agonist Elabela(19-32) / Apelin APJ Apelin Receptor (APJ) Agonist->APJ Binds G_protein Gαi/o APJ->G_protein Activates beta_arrestin β-arrestin APJ->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 Activation G_protein->ERK PLC PLC G_protein->PLC Internalization Receptor Internalization beta_arrestin->Internalization Signaling_complex Signaling Complex Formation beta_arrestin->Signaling_complex cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Downstream_signaling Downstream Signaling (e.g., ERK) Signaling_complex->Downstream_signaling

Caption: Apelin receptor signaling pathways.

G cluster_0 Biased Agonism Experimental Workflow cluster_1 G Protein Pathway Assay (cAMP) cluster_2 β-Arrestin Pathway Assay (BRET) start Start: Culture cells expressing Apelin Receptor ligand_prep Prepare serial dilutions of test ligands (e.g., Elabela(19-32), Apelin-13) start->ligand_prep stim_forskolin Stimulate cells with Forskolin (B1673556) (to increase basal cAMP) ligand_prep->stim_forskolin transfect Transfect cells with APJ-Venus and β-arrestin-Rluc ligand_prep->transfect add_ligand_cAMP Add test ligands stim_forskolin->add_ligand_cAMP incubate_cAMP Incubate add_ligand_cAMP->incubate_cAMP measure_cAMP Measure cAMP levels (e.g., HTRF, ELISA) incubate_cAMP->measure_cAMP analyze_cAMP Analyze data (IC50) measure_cAMP->analyze_cAMP compare Compare IC50 and EC50 values to determine signaling bias analyze_cAMP->compare add_ligand_bret Add test ligands transfect->add_ligand_bret incubate_bret Incubate add_ligand_bret->incubate_bret measure_bret Measure BRET signal incubate_bret->measure_bret analyze_bret Analyze data (EC50) measure_bret->analyze_bret analyze_bret->compare

Caption: Experimental workflow for assessing biased agonism.

Detailed Experimental Protocols

Accurate and reproducible data is paramount in scientific research. The following are detailed methodologies for key experiments used to characterize the biased agonism of Elabela(19-32).

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • HEK293 cells transiently expressing the human apelin receptor.

  • Cell membrane preparation buffer.

  • Radioligand: [125I]-Apelin-13.

  • Test ligands: Elabela(19-32) and other apelin receptor agonists.

  • Assay buffer.

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation: Culture HEK293 cells expressing the apelin receptor and harvest them. Homogenize the cells in a buffer to prepare a crude membrane fraction.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of [125I]-Apelin-13 and varying concentrations of the unlabeled test ligand.

  • Incubation: Incubate the mixture for a specified time (e.g., 60-120 minutes) at room temperature to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Gαi Activation Assay (cAMP Inhibition)

This assay measures the ability of an agonist to activate the Gαi pathway, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human apelin receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test ligands.

  • cAMP assay kit (e.g., HTRF, ELISA).

Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate and culture overnight.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of the test ligand to the cells.

  • Forskolin Challenge: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the logarithm of the ligand concentration and fit the data to a dose-response curve to determine the IC50 value.

β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor protein-protein interactions in live cells, such as the recruitment of β-arrestin to the activated apelin receptor.

Materials:

  • HEK293 cells.

  • Expression vectors for apelin receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein).

  • Transfection reagent.

  • BRET substrate (e.g., coelenterazine (B1669285) h).

  • Test ligands.

  • BRET-compatible plate reader.

Protocol:

  • Transfection: Co-transfect HEK293 cells with the apelin receptor-Rluc and β-arrestin-Venus expression vectors.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Ligand Addition: Add varying concentrations of the test ligand to the cells.

  • Substrate Addition: Add the BRET substrate to the wells.

  • Detection: Immediately measure the light emission at two different wavelengths (one for the donor and one for the acceptor) using a BRET plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the ligand concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

The data and methodologies presented in this guide underscore the importance of characterizing the full signaling profile of apelin receptor agonists. Elabela(19-32) demonstrates clear G protein bias, which may have therapeutic advantages in certain cardiovascular conditions by minimizing β-arrestin-mediated receptor desensitization and internalization. A thorough understanding and application of these comparative assays are essential for the rational design and development of novel, pathway-selective drugs targeting the apelin receptor.

References

A Researcher's Guide to Elabela Antibody Cross-Reactivity with Endogenous Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of Elabela (ELA) and its bioactive fragments is critical for advancing our understanding of its physiological and pathological roles. This guide provides an objective comparison of Elabela antibody performance, focusing on cross-reactivity with its key fragments: ELA-32, ELA-21, and ELA-11. The information presented is based on available experimental data from product datasheets and peer-reviewed literature to aid in the selection of the most appropriate antibodies for specific research needs.

Elabela, a recently discovered peptide hormone, plays a crucial role in various biological processes, including cardiovascular development and function. It is processed from a 54-amino acid precursor into several active forms, with ELA-32, ELA-21, and ELA-11 being the most studied. The ability to distinguish between these fragments is essential for accurately interpreting experimental results. This guide summarizes the cross-reactivity of commercially available antibodies and provides detailed experimental protocols for their validation.

Comparative Analysis of Elabela Antibody Cross-Reactivity

The specificity of an antibody is paramount for reliable experimental outcomes. The following table summarizes the available quantitative data on the cross-reactivity of various Elabela antibodies with its major fragments. It is important to note that comprehensive head-to-head comparative data is limited, and the information is compiled from individual product datasheets and studies. Researchers are encouraged to perform their own validation experiments.

Antibody/ELISA Kit ProviderProduct IDTarget AntigenELA-32 Cross-ReactivityELA-21 Cross-ReactivityELA-11 Cross-ReactivityOther Cross-Reactivity
Arigo BiolaboratoriesARG82000Human ELA-32/ELA-21100%100%Data not provided0% with Apelin-36, Apelin-12, and other natriuretic peptides[1]
ELK BiotechnologyELK0737Human ELAData not providedData not providedData not providedNo significant cross-reactivity with analogues reported[2]
FineTestEH4533Human ElabelaData not providedData not providedData not providedNo obvious cross-reaction with other analogues reported[3][4]
Unnamed ELISA AssayN/AELACross-reactsCross-reactsCross-reactsData not provided[5]

Indirect Binding Affinity Data for ELA Fragments to the Apelin Receptor (APJ):

While not a direct measure of antibody cross-reactivity, the binding affinities of the ELA fragments to their receptor provide insights into their biological relevance and potential for antibody recognition. A study by Yang et al. (2017) reported the following binding affinities (pKi) and functional potencies (pEC50) for the human apelin receptor.

ELA FragmentpKi (Binding Affinity)pEC50 (β-arrestin recruitment)
ELA-329.59 ± 0.089.22 ± 0.10
ELA-218.52 ± 0.119.07 ± 0.11
ELA-11Data not provided8.68 ± 0.07

Experimental Protocols

Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of Elabela antibodies.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is adapted from standard competitive ELISA procedures and is suitable for quantifying the cross-reactivity of an antibody with different Elabela fragments.

Materials:

  • 96-well microplate

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Elabela antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Elabela peptide fragments (ELA-32, ELA-21, ELA-11) for competition

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with a fixed concentration of one Elabela fragment (e.g., ELA-32) in coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: Prepare serial dilutions of the competing Elabela fragments (ELA-32, ELA-21, ELA-11). In separate tubes, pre-incubate the primary antibody with each dilution of the competing fragments for 1 hour at room temperature.

  • Incubation: Add the antibody-fragment mixtures to the coated wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The degree of color development is inversely proportional to the amount of competing fragment in the solution. The percentage of cross-reactivity can be calculated by comparing the concentration of each fragment required to displace 50% of the bound labeled fragment.

Western Blotting for Elabela Fragment Detection

This protocol outlines the steps for separating and detecting Elabela fragments by Western blot.

Materials:

  • SDS-PAGE gels (e.g., 15% or 4-20% gradient Tris-Glycine gels for small peptides)

  • Running Buffer

  • Transfer Buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Elabela antibody

  • HRP-conjugated secondary antibody

  • ECL detection reagents

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates from cells or tissues. For purified peptides, mix with Laemmli sample buffer.

  • Gel Electrophoresis: Load samples onto the SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary Elabela antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system. The presence and intensity of bands corresponding to the molecular weights of ELA-32, ELA-21, and ELA-11 will indicate the antibody's reactivity.

Immunohistochemistry (IHC) for Elabela Detection in Tissue

This protocol provides a general guideline for the detection of Elabela in paraffin-embedded tissue sections.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., 5% normal serum in PBS)

  • Primary Elabela antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate-chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or water bath).

  • Peroxidase Blocking: Incubate the sections with hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity.

  • Blocking: Block non-specific binding by incubating the sections with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the primary Elabela antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the slides with PBS and incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Streptavidin-HRP Incubation: Wash the slides and incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogen Detection: Wash the slides and apply the DAB substrate-chromogen solution. Monitor the color development under a microscope.

  • Counterstaining: Rinse with water and counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip using mounting medium.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of Elabela, the following diagrams have been generated using Graphviz.

G cluster_0 Competitive ELISA Workflow A Coat Plate with ELA-32 Antigen B Block Non-specific Sites A->B C Pre-incubate Antibody with Competitor Fragments (ELA-32, ELA-21, ELA-11) B->C D Add Antibody-Fragment Mixture to Wells C->D E Add HRP-conjugated Secondary Antibody D->E F Add TMB Substrate E->F G Add Stop Solution F->G H Read Absorbance at 450 nm G->H

Figure 1. Workflow for assessing Elabela antibody cross-reactivity using competitive ELISA.

G cluster_1 Elabela Signaling Pathway ELA Elabela (ELA-32, ELA-21, ELA-11) APJ Apelin Receptor (APJ) ELA->APJ Binds to G_protein Gαi/Gαq APJ->G_protein Activates PI3K PI3K G_protein->PI3K Activates ERK ERK1/2 G_protein->ERK AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Angiogenesis Angiogenesis ERK->Angiogenesis

Figure 2. Simplified Elabela signaling cascade via the Apelin receptor.

Elabela and its fragments bind to the Apelin receptor (APJ), a G protein-coupled receptor[6][7][8]. This interaction primarily activates the Gαi and Gαq subunits, leading to the stimulation of downstream signaling pathways, most notably the PI3K/AKT pathway[6][7][8][9][10]. Activation of the PI3K/AKT/mTOR signaling cascade is crucial for promoting cell survival, proliferation, and self-renewal in various cell types, including human embryonic stem cells[6][7][8]. Additionally, Elabela signaling can activate the ERK1/2 pathway, which is involved in processes such as angiogenesis[9].

Conclusion

The selection of a suitable antibody for the detection of Elabela and its fragments requires careful consideration of its cross-reactivity profile. While some commercially available ELISA kits offer data on their specificity for ELA-32 and ELA-21, there is a general lack of comprehensive, comparative data for all major Elabela fragments across a wide range of antibodies. The provided experimental protocols serve as a foundation for researchers to independently validate the performance of their chosen antibodies. The visualization of the experimental workflow and the Elabela signaling pathway offers a clear framework for understanding the practical and biological context of Elabela research. As the field evolves, the development and thorough validation of highly specific antibodies will be instrumental in elucidating the distinct roles of each Elabela fragment in health and disease.

References

Safety Operating Guide

Proper Disposal Procedures for Elabela(19-32)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

Elabela(19-32), a bioactive peptide fragment of the endogenous hormone Elabela, requires meticulous handling and disposal procedures to ensure laboratory safety and environmental compliance. Due to the potent biological activity of synthetic peptides and the fact that their toxicological properties are often not fully investigated, Elabela(19-32) waste must be treated as hazardous chemical waste.[1] Adherence to institutional, local, state, and federal regulations is paramount for the compliant disposal of this research material.[1]

Immediate Safety and Handling Protocols

Before beginning any work with Elabela(19-32), it is crucial to review the Safety Data Sheet (SDS) for specific hazard information and first-aid measures.[1] When handling the lyophilized powder or reconstituted solutions, appropriate Personal Protective Equipment (PPE) is mandatory. This includes chemical-resistant gloves (nitrile is standard), safety glasses or goggles, and a lab coat.[1] To prevent inhalation of the easily aerosolized powder, all handling of lyophilized Elabela(19-32) should be conducted within a fume hood or biosafety cabinet.[1]

Quantitative Data Summary

The following table summarizes key quantitative information relevant to the handling and biological activity of Elabela(19-32).

ParameterValueSignificanceReference
Biological Activity (EC50) Gαi1 signaling: 8.6 nM; β-arrestin-2 signaling: 166 nMIndicates the concentration at which Elabela(19-32) elicits half-maximal response in specific signaling pathways, highlighting its potency.[2]
Binding Affinity (Ki) 0.93 nM for radioligand apelin-13Demonstrates high affinity for the apelin receptor (APJ), the primary target of Elabela.
Peptide Purity (HPLC) >95%Typical purity for research-grade synthetic peptides, ensuring experimental reliability.[3]
Storage Temperature (Lyophilized) -20°C to -80°CEssential for maintaining long-term stability and preventing degradation.[1]
Storage Temperature (Reconstituted) -80°C (up to 6 months); -20°C (up to 1 month)Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Waste pH Neutralization Range 5.0 - 12.5Recommended pH range for aqueous peptide waste solutions before collection, if permitted by institutional guidelines.

Experimental Protocol: Disposal of Elabela(19-32) Waste

This protocol outlines the step-by-step procedure for the safe disposal of Elabela(19-32) and associated contaminated materials.

Materials:

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Designated hazardous waste container (clearly labeled)

  • Inert absorbent material (e.g., vermiculite, sand)

  • 70% ethanol (B145695) or other suitable disinfectant

  • Waste disposal forms (as required by your institution)

Procedure:

  • Waste Segregation: At the point of generation, segregate all Elabela(19-32) waste from non-hazardous waste. This includes:

    • Unused or expired Elabela(19-32) powder and solutions.

    • Contaminated consumables (e.g., pipette tips, microfuge tubes, vials).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

    • Spill cleanup materials.

  • Solid Waste Disposal:

    • Carefully place all solid waste, including contaminated vials and PPE, into a designated, clearly labeled hazardous waste container.[1]

    • For spills of lyophilized powder, cover the spill with an inert absorbent material, carefully sweep it up, and place it in the hazardous waste container.[1]

  • Liquid Waste Disposal:

    • Collect all aqueous waste containing Elabela(19-32) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not pour Elabela(19-32) solutions down the drain.[1]

    • If institutional policy allows, neutralize acidic or basic solutions to a pH between 5.0 and 12.5 before collection.

  • Container Management:

    • Ensure the hazardous waste container is kept closed except when adding waste.

    • Label the container with "Hazardous Waste," the full chemical name "Elabela(19-32)," and any known hazards.

    • Store the waste container in a designated satellite accumulation area.

  • Decontamination:

    • After handling and disposal, decontaminate the work area (fume hood, benchtop) with a suitable disinfectant, such as 70% ethanol.

    • Wipe down all surfaces and equipment that may have come into contact with the peptide.

  • Final Disposal:

    • Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and final disposal of the hazardous waste container.[1]

    • Complete all necessary waste disposal forms as required by your institution.

Visualizing Key Processes

To further clarify the procedural and biological aspects of working with Elabela(19-32), the following diagrams illustrate the recommended disposal workflow and the known signaling pathway.

G Experimental Workflow for Elabela(19-32) Disposal cluster_prep Preparation cluster_waste Waste Collection cluster_disposal Disposal Procedure ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) hood Work in Fume Hood/Biosafety Cabinet ppe->hood sds Review Safety Data Sheet (SDS) sds->ppe segregate Segregate Elabela(19-32) Waste hood->segregate solid_waste Solid Waste (Vials, Tips, PPE) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste container Place in Labeled Hazardous Waste Container solid_waste->container liquid_waste->container decontaminate Decontaminate Work Area container->decontaminate ehs Contact EHS for Pickup decontaminate->ehs

Caption: A flowchart outlining the essential steps for the safe disposal of Elabela(19-32) waste in a laboratory setting.

G Elabela(19-32) Signaling Pathway cluster_g_protein G-Protein Dependent cluster_arrestin β-Arrestin Dependent cluster_effects Cellular Effects ela Elabela(19-32) apj APJ Receptor ela->apj gai1 Gαi1 apj->gai1 barrestin β-Arrestin-2 apj->barrestin pi3k PI3K gai1->pi3k akt Akt pi3k->akt contractility Increased Cardiac Contractility akt->contractility vasodilation Vasodilation akt->vasodilation erk ERK1/2 barrestin->erk internalization Receptor Internalization erk->internalization

Caption: A simplified diagram of the Elabela(19-32) signaling cascade through the APJ receptor, leading to key cardiovascular effects.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。